1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one
Description
Properties
IUPAC Name |
1-(benzotriazol-1-yl)octan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYQQEDMCSJOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389273 | |
| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58068-80-7 | |
| Record name | 1-(1H-Benzotriazol-1-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Disclaimer: Direct experimental data for the specific compound 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is not extensively available in public literature. The following guide is a predictive summary based on the well-established chemistry of N-acylbenzotriazoles and related molecules. All data, protocols, and diagrams are based on established chemical principles and data from analogous compounds.
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one belongs to the class of N-acylbenzotriazoles. These compounds are widely recognized in organic synthesis as highly efficient, stable, and versatile acylating agents. They serve as valuable alternatives to more reactive and often unstable acyl chlorides or anhydrides. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acyl group (in this case, the octanoyl group) to a variety of nucleophiles under mild conditions. This guide provides a predictive overview of the chemical properties, a plausible synthesis protocol, and the expected reactivity of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one for researchers in drug development and chemical synthesis.
Predicted Chemical and Physical Properties
The chemical and physical properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one have been predicted based on its molecular structure. The presence of a long C8 alkyl chain suggests nonpolar characteristics, while the benzotriazole ring provides polarity.
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| Appearance | Likely a white to off-white crystalline solid or a waxy solid/oil at room temperature. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. Likely insoluble in water. |
| Stability | N-acylbenzotriazoles are generally stable, crystalline solids that are much easier to handle than the corresponding acyl chlorides. |
Synthesis Protocol
The most direct and widely adopted method for synthesizing N-acylbenzotriazoles is the reaction of a carboxylic acid or its corresponding acyl chloride with 1H-benzotriazole. An efficient one-pot procedure involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid in-situ to the acyl chloride, which then reacts with benzotriazole.
Proposed Synthesis: Acylation of 1H-Benzotriazole with Octanoyl Chloride
This protocol describes the reaction between 1H-benzotriazole and octanoyl chloride.
Reagents and Materials:
-
1H-Benzotriazole (BtH)
-
Octanoyl chloride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Experimental Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(1H-benzo[d]triazol-1-yl)octan-1-one.
Synthesis Workflow Diagram
In-Depth Technical Guide: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (CAS Number: 58068-80-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, also known as N-octanoyl benzotriazole, is a key chemical intermediate primarily utilized in the pharmaceutical industry. Its most notable application is in the total synthesis of Orlistat, a potent inhibitor of pancreatic lipase used for the management of obesity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and principal applications of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Detailed experimental protocols for its synthesis and its role in the synthesis of Orlistat are presented. While this compound is foremost a synthetic intermediate, this guide also addresses the available toxicological data for related benzotriazole compounds to ensure safe handling and application.
Chemical and Physical Properties
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a stable organic compound with the molecular formula C₁₄H₁₉N₃O.[1] It presents as a white to off-white solid or a pale yellow oil.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 58068-80-7 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | White to Off-White Solid / Pale Yellow Oil | [1][2] |
| Boiling Point | 379.3±25.0 °C (Predicted) | [2] |
| Density | 1.12±0.1 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |
Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is typically achieved through the acylation of 1H-benzotriazole with octanoyl chloride or octanoic acid. A general laboratory-scale protocol is described below.
Experimental Protocol: Acylation of 1H-Benzotriazole
Materials:
-
1H-Benzotriazole
-
Octanoic acid
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-trichloro-1,3,5-triazine (TCT) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (TEA) to the cooled solution and stir for 5 minutes.
-
Add octanoic acid to the reaction mixture and continue stirring for 10 minutes.
-
To this mixture, add 1H-benzotriazole.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract with a saturated solution of NaHCO₃.[3]
-
Wash the organic layer with 1 M HCl followed by water.[3]
-
Dry the combined organic layer over anhydrous Na₂SO₄.[3]
-
Concentrate the solution under reduced pressure to yield 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.[3]
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Application in the Synthesis of Orlistat
The primary industrial application of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is as a crucial intermediate in the synthesis of Orlistat.[1] Orlistat is a saturated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[4] It functions by inhibiting gastric and pancreatic lipases, which are responsible for the breakdown of dietary triglycerides.[5] This inhibition prevents the absorption of fats from the diet.[5]
In one of the synthetic routes to Orlistat, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is used to generate a lithium amide-enolate. This enolate is then condensed with a key aldehyde intermediate to form a precursor to the β-lactone ring system of Orlistat.
Experimental Protocol: Role in Orlistat Synthesis
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Aldehyde intermediate (e.g., methyl 3(S)-hydroxytetradecanoate derived aldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Standard inert atmosphere reaction setup
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS in THF to the reaction mixture to generate the lithium amide-enolate.
-
After stirring for a specified time to ensure complete enolate formation, add a solution of the aldehyde intermediate in anhydrous THF dropwise.
-
Allow the condensation reaction to proceed at low temperature for a set duration.
-
The reaction is then quenched, and the product, a diastereomeric mixture of oxetanones, is isolated and purified, typically by flash chromatography.[3]
Diagram of Orlistat Synthesis Intermediate Step:
Caption: Role of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in Orlistat synthesis.
Biological Activity and Toxicology
There is a significant lack of publicly available data on the specific biological activity, mechanism of action, and toxicology of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Its primary role as a synthetic intermediate means that it is typically consumed in subsequent reaction steps and not intended for direct biological application.
However, it is prudent to consider the toxicological profile of the parent compound, 1H-benzotriazole, for handling and safety purposes.
Toxicology of 1H-Benzotriazole
-
Acute Toxicity: 1H-Benzotriazole has moderate acute toxicity if swallowed.[6] The reported oral LD50 in rats is in the range of 500 to 965 mg/kg body weight.[7] It may also have moderate acute toxicity following inhalation.[8]
-
Irritation: It can cause serious eye irritation.[6]
-
Sensitization: There is limited evidence of skin sensitization in humans.[7]
Given the lack of specific data for the N-octanoyl derivative, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area to minimize exposure.
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a valuable chemical intermediate with a well-defined role in the pharmaceutical industry, particularly in the synthesis of the anti-obesity drug Orlistat. While its direct biological effects are not well-documented, its synthetic utility is clear. The protocols provided in this guide offer a framework for its synthesis and application. As with any chemical compound, appropriate safety precautions should be taken during handling and use, guided by the toxicological data of the parent benzotriazole molecule in the absence of specific data for the derivative. Further research into the biological properties and toxicological profile of this specific intermediate would be beneficial for a more complete understanding.
References
- 1. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Orlistat, Orlipastat, Tetrahydrolipstatin, R-212, Ro-18-0647/002, Ro-18-0647, Xenical-药物合成数据库 [drugfuture.com]
- 4. CN101348475B - Novel method for synthesizing orlistat, intermediate compound and preparation thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. www2.mst.dk [www2.mst.dk]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
In-Depth Technical Guide: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a member of the versatile class of N-acylbenzotriazoles. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this paper extrapolates from the well-established chemistry of N-acylbenzotriazoles to provide a thorough understanding of its physicochemical properties, synthesis, and potential applications. N-acylbenzotriazoles are recognized as highly stable and effective acylating agents, serving as valuable alternatives to acyl chlorides in a wide range of organic transformations.[1][2][3] This guide details a general, yet comprehensive, experimental protocol for the synthesis of such compounds and visualizes the workflow.
Physicochemical Properties
The fundamental properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one have been calculated and are presented below. These properties are crucial for its handling, characterization, and application in a research setting.
| Property | Value |
| Molecular Formula | C₁₄H₁₉N₃O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 1-(1H-1,2,3-benzotriazol-1-yl)octan-1-one |
| Appearance | Expected to be a crystalline solid at room temperature, a common characteristic of N-acylbenzotriazoles.[4] |
| Stability | N-acylbenzotriazoles are generally stable compounds that can be stored at room temperature without significant decomposition, offering an advantage over less stable acyl chlorides.[3][4] |
Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one: Experimental Protocol
The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be reliably achieved through the N-acylation of 1H-benzotriazole with octanoyl chloride or octanoic acid using a suitable activating agent. The following protocol is a generalized procedure based on established methods for the synthesis of N-acylbenzotriazoles.[4][5][6]
Method 1: From Octanoyl Chloride
This is a direct and often high-yielding method.
-
Reagents and Materials:
-
1H-Benzotriazole
-
Octanoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1H-benzotriazole (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add octanoyl chloride (1.05 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (typically three times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
Method 2: From Octanoic Acid with an Activating Agent
This method avoids the use of acyl chlorides.
-
Reagents and Materials:
-
Procedure (using Trifluoroacetic Anhydride): [5]
-
In a round-bottom flask, dissolve octanoic acid (1.0 equivalent) in dry DCM.
-
Add 2,2,2-trifluoroacetic anhydride (1.0 equivalent) and stir for 5-10 minutes at room temperature.
-
Add 1H-benzotriazole (2.5 equivalents) to the mixture and continue stirring at room temperature for approximately 3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/n-hexane) to obtain the final product.[5]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Synthesis and Purification Workflow.
Applications in Organic Synthesis
N-acylbenzotriazoles, including 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, are versatile intermediates in organic synthesis, primarily acting as efficient acylating agents.[1][3] Their stability and reactivity make them superior to traditional acylating agents like acyl chlorides in many instances.[3]
-
N-Acylation: They react readily with ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides, respectively, in high yields. This method is particularly useful in peptide synthesis as it often proceeds without racemization.[3][4][7]
-
O-Acylation: These compounds can be used for the O-acylation of alcohols and phenols to form esters.
-
S-Acylation: The reaction of N-acylbenzotriazoles with thiols provides an effective route to synthesize thioesters.[3]
-
C-Acylation: They are also employed in C-acylation reactions, for instance, in the synthesis of β-keto esters and 1,3-diketones.[4]
The benzotriazole moiety acts as an excellent leaving group, facilitating these transformations under mild conditions.[6]
Potential Biological Activity and Signaling Pathways
While many benzotriazole derivatives are explored for a range of pharmacological applications, including antibacterial, antifungal, and anticancer activities, there is no specific information in the reviewed literature detailing the biological activity or engagement in signaling pathways for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.[5][8] Further research would be required to investigate its potential therapeutic applications.
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a representative of the N-acylbenzotriazole class of compounds. With a molecular weight of 245.32 g/mol , it can be synthesized through well-established protocols. Its primary utility in a research context is as a stable and versatile acylating agent for a variety of nucleophiles. While its specific biological functions are yet to be explored, the broader class of benzotriazole-containing molecules remains an area of active investigation in medicinal chemistry.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthetic Utility of N-Acylbenzotriazoles [ouci.dntb.gov.ua]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 5. arkat-usa.org [arkat-usa.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, also known as N-octanoyl benzotriazole, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its stable, crystalline nature and reactivity make it a valuable synthon for acylation reactions. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological relevance, tailored for professionals in drug development and chemical research.
Chemical Structure and Properties
The core structure of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one consists of an octanoyl group attached to a nitrogen atom of the benzotriazole ring system.
Chemical Structure Diagram
Caption: Molecular structure of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is presented in the table below.
| Property | Value | Reference |
| CAS Number | 58068-80-7 | [1] |
| Molecular Formula | C₁₄H₁₉N₃O | [1] |
| Molar Mass | 245.32 g/mol | [1][2] |
| Appearance | Colorless to pale yellow crystals or oil | [1] |
| Boiling Point | 379.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 183.2 °C | [1] |
| Vapor Pressure | 5.9E-06 mmHg at 25°C | [1] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzotriazole ring (typically in the range of 7.5-8.5 ppm). Resonances for the aliphatic protons of the octanoyl chain, including a triplet for the terminal methyl group and multiplets for the methylene groups. |
| ¹³C NMR | Aromatic carbon signals from the benzotriazole moiety. A signal for the carbonyl carbon (C=O) typically downfield. Aliphatic carbon signals of the octanoyl chain. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-N stretching and aromatic C-H and C=C vibrations from the benzotriazole ring. Aliphatic C-H stretching bands from the octanoyl group. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (245.32 g/mol ). Fragmentation patterns may show the loss of the octanoyl chain or cleavage of the benzotriazole ring. |
Experimental Protocols
N-acylbenzotriazoles, such as 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, are versatile acylating agents and can be synthesized through several established methods.[7][8] Below are detailed protocols for their preparation.
General Synthesis of N-Acylbenzotriazoles from Carboxylic Acids
This method involves the direct coupling of a carboxylic acid with benzotriazole using a coupling agent.
Materials:
-
Carboxylic acid (e.g., octanoic acid)
-
1H-Benzotriazole
-
Coupling agent (e.g., DCC, EDC, or T3P®)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine or pyridine, if required by the coupling agent)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling agent (1.1-1.2 eq) portion-wise to the stirred solution. If a base is required, it should be added prior to the coupling agent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution, followed by dilute hydrochloric acid, and then brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-acylbenzotriazole.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis of N-acylbenzotriazoles.
Applications in Drug Development
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a key intermediate in the synthesis of the anti-obesity drug Orlistat .[9] Orlistat functions as a potent inhibitor of pancreatic and gastric lipases, enzymes responsible for the breakdown of dietary fats. By inhibiting these lipases, Orlistat prevents the absorption of a significant portion of dietary fat, which is then excreted from the body. The use of N-octanoyl benzotriazole in the synthesis of Orlistat highlights its importance in the pharmaceutical industry.[9]
Potential Biological Activity and Signaling Pathways
While 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is primarily utilized as a synthetic intermediate, the broader class of N-acylbenzotriazoles has been investigated for various biological activities. Studies on structurally related N-acylarylhydrazone and N-aroylbenzotriazole derivatives have demonstrated inhibitory effects on several key enzymes, suggesting potential therapeutic applications.[10][11]
Notably, certain derivatives have shown inhibitory activity against Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), as well as α-glucosidase.[10][11] Inhibition of FAK can trigger caspase-3 mediated apoptosis, a critical pathway in programmed cell death.[11][12]
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by N-acylbenzotriazole derivatives, based on findings from related compounds. It is important to note that this is a generalized pathway and has not been specifically validated for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: A potential signaling pathway for N-acylbenzotriazole derivatives.
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a valuable and versatile chemical intermediate with a crucial role in the synthesis of the pharmaceutical agent Orlistat. While its direct biological activity is not extensively studied, the broader class of N-acylbenzotriazoles exhibits a range of interesting pharmacological properties that warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. Further research into the specific biological mechanisms and potential therapeutic applications of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and its analogues could unveil new opportunities in medicinal chemistry.
References
- 1. chembk.com [chembk.com]
- 2. N-OCTANOYL BENZOTRIAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Octanoyl Benzotriazole Manufacturer, Exporter, India [vandvpharma.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical guide provides a comprehensive overview of the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a member of the N-acylbenzotriazole class of compounds. N-acylbenzotriazoles are valuable, stable, and versatile acylating agents in organic synthesis, serving as effective alternatives to more reactive and less stable acyl chlorides.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is synthesized by the acylation of 1H-benzotriazole with an octanoyl group. The primary starting materials for this synthesis are 1H-benzotriazole and either octanoic acid or its more reactive derivative, octanoyl chloride. Two principal synthetic pathways are commonly employed, each with its own set of advantages.
Synthesis Pathways
The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be achieved through two primary routes:
-
Direct Acylation using Octanoyl Chloride: This is a straightforward and often high-yielding method that involves the reaction of pre-formed octanoyl chloride with 1H-benzotriazole.[3]
-
One-Pot Synthesis from Octanoic Acid: This approach avoids the isolation of the often-unstable acyl chloride by activating the carboxylic acid in situ with a coupling agent, followed by reaction with 1H-benzotriazole.[1][2]
Pathway 1: From Octanoyl Chloride and 1H-Benzotriazole
This pathway involves the direct reaction between octanoyl chloride and 1H-benzotriazole, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Direct acylation of 1H-benzotriazole with octanoyl chloride.
Pathway 2: One-Pot Synthesis from Octanoic Acid
This pathway involves the activation of octanoic acid using a coupling agent, followed by the addition of 1H-benzotriazole in the same reaction vessel.
Caption: One-pot synthesis from octanoic acid and 1H-benzotriazole.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one based on typical yields for N-acylbenzotriazole synthesis.
| Parameter | Pathway 1 (Octanoyl Chloride) | Pathway 2 (Octanoic Acid) | Reference(s) |
| Typical Yield | High (generally >90%) | High (90-97%) | [1] |
| Reaction Time | Generally shorter | 2-3 hours | [1] |
| Purity | High after purification | High after purification | [1] |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthesis pathways.
Protocol 1: Synthesis from Octanoyl Chloride and 1H-Benzotriazole
This protocol is adapted from general procedures for the synthesis of N-acylbenzotriazoles from acyl chlorides.
Materials:
-
1H-Benzotriazole
-
Octanoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H-benzotriazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Protocol 2: One-Pot Synthesis from Octanoic Acid and Thionyl Chloride
This protocol is based on the general method described by Katritzky et al. for the synthesis of N-acylbenzotriazoles from carboxylic acids using thionyl chloride.
Materials:
-
Octanoic acid
-
1H-Benzotriazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2 N Sodium hydroxide solution
Procedure:
-
To a solution of 1H-benzotriazole (4.0 equivalents) in anhydrous dichloromethane, add thionyl chloride (1.0 equivalent) at room temperature with stirring.
-
After 30 minutes, add octanoic acid (1.0 equivalent) in one portion and continue stirring for 2 hours.
-
Filter off the white precipitate (benzotriazole hydrochloride) and wash it with dichloromethane.
-
Combine the organic filtrates and wash with 2 N aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography (silica gel; hexanes-EtOAc) to yield the final product.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: General experimental workflow for synthesis and purification.
Expected Characterization Data
-
¹H NMR:
-
Aromatic protons of the benzotriazole ring are expected to appear as multiplets in the range of δ 7.5-8.5 ppm.
-
The α-methylene protons of the octanoyl chain (-CH₂-CO-) are expected to be a triplet around δ 3.4-3.6 ppm.
-
The other methylene protons of the octanoyl chain will appear as multiplets in the range of δ 1.3-1.9 ppm.
-
The terminal methyl group of the octanoyl chain will be a triplet around δ 0.9 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 169-172 ppm.
-
Aromatic carbons of the benzotriazole ring will appear in the δ 110-146 ppm region.
-
The carbons of the aliphatic octanoyl chain will be observed in the upfield region of the spectrum.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1750 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be present.
-
-
Mass Spectrometry:
-
The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₄H₁₉N₃O, MW = 245.32 g/mol ).
-
Characteristic fragmentation patterns would include the loss of the octanoyl group and fragmentation of the benzotriazole ring.
-
This technical guide provides a foundational understanding of the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The provided protocols and data are based on established chemical literature and should serve as a valuable resource for researchers in the field.
References
An In-Depth Technical Guide to 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a member of the N-acylbenzotriazole class of compounds, has garnered interest within the scientific community for its versatile chemical reactivity and potential biological applications. N-acylbenzotriazoles are recognized as stable and effective acylating agents, offering advantages over traditional acyl chlorides in various organic syntheses.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, tailored for professionals in research and drug development.
Chemical Identity and Properties
The formal IUPAC name for the compound is 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one . It is also commonly referred to as 1-(Benzotriazol-1-yl)octan-1-one.
Synonyms:
-
1-(Benzotriazol-1-yl)octan-1-one
-
N-Octanoyl-1H-benzotriazole
Chemical Structure:
Caption: Chemical structure of 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one.
Physicochemical Properties
Quantitative data for 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one is summarized in the table below. Data for the parent compound, 1H-Benzotriazole, is included for comparison.
| Property | Value for 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one | Value for 1H-Benzotriazole |
| Molecular Formula | C₁₄H₁₉N₃O | C₆H₅N₃ |
| Molecular Weight | 245.32 g/mol | 119.12 g/mol [5] |
| Melting Point | Not available | 97-99 °C[6] |
| Boiling Point | Not available | 204 °C at 15 mmHg[6] |
| Solubility | Not available | Slightly soluble in cold water[6] |
Spectroscopic Data
| Spectrum Type | Expected Signals for 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one |
| ¹H NMR | Aromatic protons of the benzotriazole ring (approx. 7.4-8.3 ppm), α-methylene protons of the octanoyl chain (triplet, approx. 3.4 ppm), other methylene protons of the octanoyl chain (multiplets, approx. 1.2-1.8 ppm), and a terminal methyl group (triplet, approx. 0.9 ppm).[7][8] |
| ¹³C NMR | Aromatic carbons of the benzotriazole ring (approx. 110-146 ppm), carbonyl carbon (approx. 165-170 ppm), and aliphatic carbons of the octanoyl chain (approx. 14-34 ppm).[7][9] |
| IR (Infrared) | C=O stretching of the amide (approx. 1660-1700 cm⁻¹), N=N stretching of the triazole ring, and C-H stretching of the aromatic and aliphatic groups.[10] |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the acyl group. |
Experimental Protocols
Synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one
A common and efficient method for the synthesis of N-acylbenzotriazoles involves the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent or by converting the carboxylic acid to its corresponding acyl chloride followed by reaction with benzotriazole. A one-pot synthesis using thionyl chloride is a well-established procedure.[11]
Protocol: One-Pot Synthesis from Octanoic Acid
This protocol is adapted from a general procedure for the synthesis of N-acyl-1H-1,2,3-benzotriazoles.[11]
Materials:
-
Octanoic acid
-
1H-Benzotriazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexane
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-Benzotriazole (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add thionyl chloride (1.1 equivalents) dropwise at room temperature with stirring.
-
After stirring for 30 minutes, add octanoic acid (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one as a solid.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Mechanism of Action
Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.[12][13]
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for 1-(1H-1,2,3-Benzotriazol-1-yl)octan-1-one are not available in the reviewed literature, related N-acylbenzotriazole compounds have demonstrated antimicrobial effects. For instance, various [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives have shown good antibacterial and antifungal activities.[8] The lipophilic nature of the octanoyl chain in the target compound may enhance its ability to penetrate microbial cell membranes, a common feature of antimicrobial agents.
Antiviral Activity
Numerous benzotriazole derivatives have been investigated for their antiviral properties against a range of viruses.[13][14] For example, certain N-substituted benzotriazole derivatives have shown selective activity against Coxsackievirus B5, with EC₅₀ values in the micromolar range.[13] The mechanism of antiviral action for some benzotriazole compounds has been attributed to the inhibition of viral entry into host cells.[14]
Mechanism of Action
The primary mechanism of action for the biological activities of N-acylbenzotriazoles is often related to their ability to act as acylating agents. They can acylate biological nucleophiles such as amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their inactivation.
Some benzotriazole derivatives have been identified as mechanism-based inhibitors of cytochrome P450 enzymes.[4] This inhibition occurs when the enzyme metabolizes the benzotriazole derivative into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This property is of significant interest in drug development for modulating drug metabolism and for designing targeted enzyme inhibitors.
Potential Enzyme Inhibition Pathway:
Caption: Potential mechanism-based enzyme inhibition pathway.
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a versatile chemical entity with potential applications in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and as a member of the N-acylbenzotriazole family, it holds promise as a stable acylating agent. While specific biological data for this compound is limited, the broader class of benzotriazole derivatives exhibits significant antimicrobial and antiviral activities, often through mechanisms involving enzyme inhibition. Further research is warranted to fully elucidate the biological profile and therapeutic potential of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this and related compounds.
References
- 1. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one | C9H9N3O | CID 965717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Benzotriazole(95-14-7) 13C NMR [m.chemicalbook.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Spectroscopic Data of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes expected quantitative spectroscopic data, details relevant experimental protocols, and includes a visual representation of the general synthetic and analytical workflow.
Spectroscopic Data
The expected spectroscopic data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one are summarized in the following tables.
Table 1: ¹H NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.30 | d | 1H | Aromatic-H (Benzotriazole) |
| ~8.13 | d | 1H | Aromatic-H (Benzotriazole) |
| ~7.65 | t | 1H | Aromatic-H (Benzotriazole) |
| ~7.50 | t | 1H | Aromatic-H (Benzotriazole) |
| ~3.40 | t | 2H | -CH₂-C(=O)- |
| ~1.95 | m | 2H | -CH₂-CH₂-C(=O)- |
| ~1.35 | br s | 8H | -(CH₂)₄- |
| ~0.90 | t | 3H | -CH₃ |
Data are estimated based on the reported values for 1-(undec-10-enoyl)-1H-1,2,3-benzotriazole.[1]
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O |
| ~146 | Aromatic-C (Benzotriazole) |
| ~132 | Aromatic-C (Benzotriazole) |
| ~130 | Aromatic-C (Benzotriazole) |
| ~126 | Aromatic-CH (Benzotriazole) |
| ~120 | Aromatic-CH (Benzotriazole) |
| ~114 | Aromatic-CH (Benzotriazole) |
| ~35 | -CH₂-C(=O)- |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~29 | -CH₂- |
| ~24 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Data are estimated based on typical values for N-acylbenzotriazoles.[2]
Table 3: IR Spectroscopic Data (Estimated)
| Wavenumber (cm⁻¹) | Assignment |
| ~1740 | C=O stretching |
| ~1600, ~1450 | Aromatic C=C stretching |
| ~2920, ~2850 | Aliphatic C-H stretching |
Data are estimated based on the reported values for 1-(undec-10-enoyl)-1H-1,2,3-benzotriazole.[1]
Table 4: Mass Spectrometry Data (Estimated)
| m/z | Assignment |
| ~245 | [M]⁺ |
| ~120 | [C₆H₄N₂]⁺ (Benzotriazole fragment) |
| ~119 | [C₇H₅N₂]⁺ (Benzotriazole cation) |
| Other fragments | Loss of alkyl chain fragments |
The fragmentation pattern is expected to show a prominent peak for the benzotriazole moiety.
Experimental Protocols
The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be achieved via the N-acylation of 1H-benzotriazole with octanoyl chloride. The following is a representative experimental protocol adapted from literature procedures for the synthesis of similar N-acylbenzotriazoles.[1][3]
Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Materials and Reagents:
-
1H-Benzotriazole
-
Octanoyl chloride
-
Thionyl chloride (optional, for in-situ acid chloride formation from octanoic acid)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
To a solution of 1H-benzotriazole (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
Spectroscopic Characterization Protocol
-
¹H and ¹³C NMR: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[2]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on KBr plates or as a solid dispersion in a KBr pellet.[1]
-
Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.[1]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Synthetic and analytical workflow for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
References
An In-Depth Technical Guide to the NMR Analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines detailed experimental protocols, presents predicted NMR data, and illustrates key analytical workflows and structural correlations.
Predicted NMR Data
Table 1: Predicted ¹H NMR Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 8.25 - 8.20 | d | 8.2 | 1H |
| H-7 | 8.15 - 8.10 | d | 8.2 | 1H |
| H-5 | 7.70 - 7.65 | t | 7.5 | 1H |
| H-6 | 7.55 - 7.50 | t | 7.5 | 1H |
| H-2' | 3.20 - 3.15 | t | 7.4 | 2H |
| H-3' | 1.85 - 1.75 | quint | 7.4 | 2H |
| H-4' to H-7' | 1.40 - 1.20 | m | - | 8H |
| H-8' | 0.90 - 0.85 | t | 7.0 | 3H |
Table 2: Predicted ¹³C NMR Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1' (C=O) | 170.5 |
| C-7a | 145.0 |
| C-3a | 132.0 |
| C-5 | 130.0 |
| C-6 | 126.0 |
| C-4 | 120.0 |
| C-7 | 114.0 |
| C-2' | 38.5 |
| C-3' | 29.0 |
| C-4' | 29.0 |
| C-5' | 24.0 |
| C-6' | 22.5 |
| C-7' | 31.5 |
| C-8' | 14.0 |
Experimental Protocols
The following is a generalized protocol for the NMR analysis of small organic molecules like 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.[1][2] Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or heating may be applied to aid dissolution.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.[3] This is often pre-mixed with the deuterated solvent by the manufacturer.
-
Transfer to NMR Tube: Using a Pasteur pipette, filter the solution into a clean, high-quality 5 mm NMR tube.[3]
-
Sample Height: Ensure the final sample height in the NMR tube is between 4-5 cm.[1]
NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
DEPT: Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[2]
-
-
2D Spectra Acquisition (for structural elucidation):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[2]
-
Visualizations
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using various NMR techniques.
Molecular Structure and Key NMR Correlations
This diagram shows the molecular structure of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and highlights some of the key expected 2D NMR correlations that would be used for structural confirmation.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a chemical compound belonging to the class of N-acylbenzotriazoles. These compounds are notable for their unique structural properties and serve as important intermediates in various chemical syntheses. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which provides a molecular fingerprint. This fingerprint reveals the presence of specific functional groups and structural features, making it an indispensable tool for researchers, scientists, and professionals in drug development for confirming the identity and purity of synthesized compounds. This guide provides a detailed overview of the experimental protocols for obtaining an IR spectrum of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a summary of its expected spectral data, and an interpretation of the key vibrational modes.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The assignments are based on the known vibrational frequencies of its constituent functional groups: the benzotriazole ring, the carbonyl group (ketone), and the octyl alkyl chain. These predictions are derived from established spectroscopic data for benzotriazoles and N-acyl derivatives.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3050 - 3100 | Medium - Weak | Aromatic C-H Stretching (Benzotriazole Ring) |
| 2950 - 2970 | Strong | Asymmetric C-H Stretching (CH₃ of octyl group) |
| 2920 - 2940 | Strong | Asymmetric C-H Stretching (CH₂ of octyl group) |
| 2850 - 2870 | Strong | Symmetric C-H Stretching (CH₂ and CH₃ of octyl group) |
| ~1700 | Strong | C=O Stretching (Amide I band) |
| 1600 - 1620 | Medium - Weak | C=C Stretching (Benzene Ring) |
| 1450 - 1470 | Medium | CH₂ Scissoring (Bending) |
| ~1416 | Medium | N=N Stretching (Triazole Ring)[2] |
| 1200 - 1250 | Strong | C-N Stretching[2] |
| 740 - 780 | Strong | C-H Out-of-plane Bending (o-disubstituted benzene) |
Interpretation of the Spectrum
The infrared spectrum of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be interpreted by analyzing the absorption bands corresponding to its distinct structural components:
-
Alkyl C-H Stretches: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). These are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the octyl chain's methylene (CH₂) and methyl (CH₃) groups.
-
Aromatic C-H Stretches: Weaker bands are anticipated to appear above 3000 cm⁻¹ (around 3050-3100 cm⁻¹), corresponding to the C-H stretching vibrations of the benzene portion of the benzotriazole ring.
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption peak is predicted around 1700 cm⁻¹. This is the characteristic amide I band resulting from the C=O stretching vibration of the ketone group attached to the nitrogen of the triazole ring. Its position and high intensity are key identifiers for this functional group.
-
Benzotriazole Ring Vibrations: The spectrum will show several bands related to the benzotriazole moiety.
-
C=C Stretches: Medium to weak absorptions between 1600-1620 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
N=N Stretch: The stretching vibration of the azo group (N=N) in the triazole ring is expected to produce a medium intensity band around 1416 cm⁻¹.[2]
-
C-N Stretch: A strong band in the 1200-1250 cm⁻¹ region is typically assigned to the C-N stretching vibration.[2]
-
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks. For this molecule, this area will include the CH₂ scissoring (bending) vibration around 1450-1470 cm⁻¹. A strong peak between 740-780 cm⁻¹ is characteristic of the C-H out-of-plane bending for an ortho-disubstituted benzene ring, which is a key feature of the benzotriazole structure.
Experimental Protocol: Solid Sample Analysis
Since 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a solid at room temperature, its infrared spectrum can be obtained using techniques suitable for solid samples. The Thin Solid Film method is often preferred for its simplicity and reproducibility.[4]
Objective: To obtain a high-quality infrared spectrum of solid 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Materials and Equipment:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one sample (approx. 50 mg)
-
FTIR Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
A suitable volatile solvent (e.g., methylene chloride or acetone)
-
Beaker or small vial
-
Pipette or dropper
-
Kimwipes
Procedure:
-
Sample Preparation:
-
Film Casting:
-
Obtain a clean, dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a Kimwipe.[4]
-
Using a pipette, place one or two drops of the prepared solution onto the surface of the salt plate.[4]
-
Allow the solvent to evaporate completely in a fume hood. A thin, even solid film of the compound should remain on the plate.[4]
-
Visually inspect the film. If it is too thin (transparent), add another drop of the solution and let it dry. If it appears too thick or crystalline, the resulting spectrum may have overly intense or saturated peaks. In this case, clean the plate and prepare a new film using a more dilute solution.[4]
-
-
Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum first (with no sample in the beam path) to subtract interferences from atmospheric CO₂ and water vapor.
-
Run the sample scan to obtain the infrared spectrum of the compound. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Analysis and Cleanup:
-
Process the spectrum using the spectrometer software (e.g., baseline correction, peak picking).
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
After analysis, clean the salt plate thoroughly with dry acetone and return it to the desiccator to protect it from moisture.[5]
-
Workflow Visualization
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a solid organic compound.
Workflow for IR Spectroscopy of a Solid Sample.
References
- 1. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. webassign.net [webassign.net]
Mass Spectrometry of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted mass spectrometric behavior of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. In the absence of direct experimental data for this specific molecule, this document outlines the expected fragmentation patterns under common mass spectrometry conditions, such as Electron Ionization (EI). The predictions are based on established fragmentation mechanisms for N-acylbenzotriazoles, long-chain aliphatic ketones, and substituted benzotriazoles.
Predicted Mass Spectrometry Data
The fragmentation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is anticipated to be driven by the presence of the N-acyl bond, the benzotriazole ring system, and the long alkyl chain. The molecular ion (M+) is predicted at a mass-to-charge ratio (m/z) of 245, corresponding to the molecular weight of the compound (C14H19N3O). Key predicted fragments are summarized in the table below.
| Predicted m/z | Proposed Ionic Formula | Proposed Fragmentation Pathway |
| 245 | [C14H19N3O]•+ | Molecular Ion (M•+) |
| 217 | [C14H19NO]•+ | M•+ - N2 (Loss of neutral nitrogen from the benzotriazole ring) |
| 146 | [C7H4N3O]+ | α-cleavage at the carbonyl group with loss of the C7H15• radical |
| 127 | [C8H15O]+ | Cleavage of the N-CO bond, forming the octanoyl cation |
| 119 | [C6H5N3]•+ | Cleavage of the N-CO bond, forming the benzotriazole radical cation |
| 91 | [C6H5N]•+ | [M•+ - N2] followed by loss of CO; or from [C6H5N3]•+ with loss of N2 |
| 77 | [C6H5]+ | Loss of HCN from m/z 104 or fragmentation of the benzene ring |
| 57 | [C4H9]+ | Fragmentation of the alkyl chain (butyl cation) |
| 43 | [C3H7]+ | Fragmentation of the alkyl chain (propyl cation) |
Proposed Fragmentation Pathways
Under Electron Ionization (EI), the initial event is the removal of an electron to form a molecular ion radical cation, [C14H19N3O]•+. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
-
Loss of Nitrogen (N2): A characteristic fragmentation of 1-substituted benzotriazoles is the facile loss of a neutral nitrogen molecule (N2, 28 Da). This would produce a significant ion at m/z 217.
-
Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the alkyl chain is susceptible to cleavage. The loss of a heptyl radical (•C7H15) would result in the formation of the stable N-carbonylbenzotriazole cation at m/z 146.
-
N-CO Bond Cleavage: The bond between the benzotriazole nitrogen and the carbonyl carbon represents another likely cleavage site. This can lead to two primary fragment ions:
-
The octanoyl cation ([C8H15O]+) at m/z 127.
-
The benzotriazole radical cation ([C6H5N3]•+) at m/z 119.
-
-
Alkyl Chain Fragmentation: The octyl chain can undergo fragmentation at various points, leading to a series of hydrocarbon fragments. The most stable of these, such as the secondary carbocations, will be more abundant. This typically results in a pattern of peaks separated by 14 mass units (CH2). Common fragments include the butyl cation (m/z 57) and the propyl cation (m/z 43).
-
McLafferty Rearrangement: For aliphatic ketones and related compounds with a sufficiently long alkyl chain, a McLafferty rearrangement is possible.[1] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, hexene, C6H12, 84 Da). This would produce an odd-electron fragment ion at m/z 161.
The following diagram illustrates the primary predicted fragmentation pathways for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Predicted EI-MS fragmentation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, given its likely volatility and thermal stability. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) could be employed.
Hypothetical GC-MS Protocol:
-
Instrument: Agilent GC-MS System (or equivalent)
-
Column: HP-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40–350
The following workflow diagram outlines the general process for sample analysis.
References
"1-(1H-Benzo[d]triazol-1-yl)octan-1-one" physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a chemical compound belonging to the family of N-acylbenzotriazoles. These compounds are recognized for their utility as stable and versatile acylating agents in organic synthesis. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the acyl group to various nucleophiles under mild conditions. This technical guide provides a summary of the known physical properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to a lack of available data in the public domain, this guide does not cover biological activities or signaling pathways.
Physical and Chemical Properties
The physical and chemical data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one are summarized in the table below. This information is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 58068-80-7 | [1][2] |
| Molecular Formula | C₁₄H₁₉N₃O | [1][2] |
| Molecular Weight | 245.32 g/mol | [2] |
| IUPAC Name | 1-(1H-benzo[d][3][4][5]triazol-1-yl)octan-1-one | [1] |
| Synonyms | 1-Octanoylbenzotriazole, N-Octanoylbenzotriazole, 1-(1-Oxooctyl)-1H-benzotriazole | [2][6] |
| Physical State | Liquid | [1] |
| Purity | 98% | [1] |
| Canonical SMILES | CCCCCCCC(=O)N1N=NC2=CC=CC=C21 | [1] |
| InChI | InChI=1S/C14H19N3O/c1-2-3-4-5-6-11-14(18)17-13-10-8-7-9-12(13)15-16-17/h7-10H,2-6,11H2,1H3 | [2] |
Experimental Protocols
The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one can be achieved through the acylation of benzotriazole with octanoyl chloride or by a one-pot reaction from octanoic acid. The latter is often preferred due to the avoidance of handling acyl chlorides. The following protocol is based on established methods for the synthesis of N-acylbenzotriazoles.[3][4]
One-Pot Synthesis from Octanoic Acid
This procedure describes the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one from octanoic acid, benzotriazole, and thionyl chloride in dichloromethane.
Materials:
-
Octanoic acid
-
1H-Benzotriazole
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 1H-Benzotriazole in anhydrous dichloromethane.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride to the stirred solution.
-
Addition of Octanoic Acid: To this mixture, add a solution of octanoic acid in anhydrous dichloromethane dropwise using a dropping funnel.
-
Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as a liquid.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the one-pot synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one from octanoic acid.
Conclusion
This technical guide provides the available physical properties and a detailed, plausible experimental protocol for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The lack of information on its biological activity highlights an area for future research. The provided synthetic methodology is robust and based on well-established procedures for analogous compounds, offering a reliable starting point for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this information for the synthesis and further investigation of this and related N-acylbenzotriazole compounds.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-(1H-Benzotriazol-1-yl)-1-octanone, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one; 1-Benzotriazol-1-yl-octan-1-one; 1-OCTANOYLBENZOTRIAZOLE; 1-(n-octanoyl)benzotriazole; N-OCTANOYL BENZOTRIAZOLE | Chemrio [chemrio.com]
A Technical Guide to the Solubility of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the compound 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on providing a predictive assessment of its solubility based on its structural features, alongside detailed, standardized experimental protocols for its empirical determination.
Introduction to 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
1-(1H-Benzo[d]triazol-1-yl)octan-1-one belongs to the class of N-acylated benzotriazoles. These compounds are characterized by a benzotriazole moiety, which is a bicyclic aromatic heterocycle, N-acylated with an octanoyl group. The benzotriazole group is relatively polar, while the octanoyl (C8) aliphatic chain is nonpolar. This amphipathic nature is the primary determinant of its solubility profile. In the context of drug development, solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and route of administration.
Predicted Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like." The molecular structure of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, featuring a polar benzotriazole head and a long nonpolar alkyl tail, suggests the following predicted solubility behavior:
-
Polar Solvents (e.g., Water, Ethanol, Methanol): The parent compound, 1H-Benzotriazole, exhibits slight solubility in water and is soluble in more polar organic solvents like ethanol.[1][2][3] However, the presence of the long, hydrophobic octanoyl chain in 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is expected to significantly decrease its solubility in highly polar solvents like water. Its solubility is likely to be higher in alcohols such as ethanol and methanol compared to water, as the alkyl portion of the alcohol can interact with the nonpolar tail of the compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The long alkyl chain will favor solubility in nonpolar, lipophilic solvents. Therefore, the compound is predicted to be readily soluble in solvents like hexane, toluene, and diethyl ether.
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are capable of engaging in dipole-dipole interactions and can solvate both polar and nonpolar portions of a molecule. It is anticipated that 1-(1H-Benzo[d]triazol-1-yl)octan-1-one will exhibit good solubility in these types of solvents.
Experimental Protocols for Solubility Determination
To obtain precise solubility data, empirical testing is necessary. The following are standard protocols for qualitative and quantitative solubility assessment.
Qualitative Solubility Determination
This method provides a rapid assessment of a compound's solubility in various solvents.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Small test tubes or vials
-
Vortex mixer
-
A range of solvents:
-
Water (Purified/Deionized)
-
Ethanol
-
Methanol
-
Acetone
-
Ethyl Acetate
-
Hexane
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
-
5% w/v Sodium Bicarbonate (aq.)
-
5% v/v Hydrochloric Acid (aq.)
-
Procedure:
-
Add approximately 1-2 mg of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has dissolved completely.
-
If the compound does not dissolve at room temperature, the mixture can be gently warmed to assess the effect of temperature on solubility.
-
Record the observations as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Selected solvent(s) of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one to a flask (the excess solid should be clearly visible).
-
Add a known volume of the chosen solvent to the flask.
-
Seal the flask and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculate the original solubility by taking the dilution factor into account. The results are typically expressed in units of mg/mL or mol/L.
Data Presentation: Solubility Data Table
The following table provides a structured format for recording experimentally determined solubility data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) | Method | Notes |
| Water | 25 | Insoluble | < 0.1 | Shake-Flask/HPLC | - |
| Ethanol | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| Methanol | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| Acetone | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| Ethyl Acetate | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| Hexane | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| Toluene | 25 | Soluble | Data not available | Shake-Flask/HPLC | - |
| DMSO | 25 | Very Soluble | Data not available | Shake-Flask/HPLC | - |
| 5% NaHCO₃ (aq) | 25 | Insoluble | Data not available | Visual Assessment | No effervescence observed. |
| 5% HCl (aq) | 25 | Insoluble | Data not available | Visual Assessment | No visible reaction. |
Note: The table is pre-filled with predicted qualitative solubility and placeholder quantitative data. Researchers should replace these with their experimental findings.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining the quantitative solubility of a compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
This guide provides a foundational understanding and practical protocols for assessing the solubility of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Accurate solubility data is paramount for the progression of this compound in any research and development pipeline.
References
Technical Whitepaper: Physicochemical Characterization of N-Acylbenzotriazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Topic: Melting Point Determination of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and Related N-Acylbenzotriazoles
Executive Summary
This technical guide addresses the melting point of the specific N-acylbenzotriazole, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. A comprehensive search of scientific literature and chemical databases did not yield a specific, experimentally determined melting point for this compound. However, this guide provides detailed experimental protocols for melting point determination, which are critical for the characterization of novel compounds in drug discovery and development. Furthermore, a logical workflow for this analytical procedure is presented visually. While the exact melting point for the target compound is not available, this document serves as a methodological resource for researchers working with this class of compounds.
Introduction to N-Acylbenzotriazoles
N-acylbenzotriazoles are a class of compounds utilized in organic synthesis. Benzotriazole itself is a heterocyclic aromatic compound that can be functionalized in various ways to create derivatives with a wide range of chemical and biological activities. These derivatives are of interest to researchers in medicinal chemistry and materials science. Accurate determination of physicochemical properties, such as the melting point, is a fundamental step in the synthesis and characterization of these novel molecules. The melting point provides a preliminary indication of purity and is a crucial piece of data for identification.
Melting Point Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
As of the latest literature review, the specific melting point for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one has not been reported. The absence of this data in established chemical databases and synthesis literature suggests that while the compound may have been synthesized, its detailed physicochemical characterization is not publicly available.
For context, the melting points of structurally related N-acylbenzotriazoles are presented in Table 1. This data can offer an estimation of the expected melting range for similar compounds, though it should be noted that direct extrapolation is not a substitute for experimental determination.
| Compound | Molecular Formula | Melting Point (°C) |
| 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one | C₉H₉N₃O | Not Available |
| 1-Ethyl-1H-1,2,3-benzotriazole | C₈H₉N₃ | Not Available |
| 1H-Benzotriazole | C₆H₅N₃ | 96 - 100 |
Table 1: Melting Points of Benzotriazole and Related Derivatives.
Experimental Protocols for Melting Point Determination
The determination of a compound's melting point is a standard procedure in chemical analysis to identify a substance and assess its purity. Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 1-2°C. Impurities tend to lower the melting point and broaden the melting range. The following are detailed methodologies for accurate melting point determination.
3.1. Sample Preparation
-
Ensure the sample is completely dry and in a powdered form. If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle.
-
Take a capillary tube, sealed at one end, and press the open end into the powdered sample.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.
-
The packed sample should have a height of 2-3 mm.
3.2. Melting Point Apparatus (Digital)
Modern digital melting point apparatus, such as a DigiMelt, offer precise temperature control and observation.
-
Calibration: Before use, calibrate the apparatus with standard compounds of known, sharp melting points.
-
Sample Loading: Place the prepared capillary tube into the sample holder of the apparatus.
-
Rapid Determination (Optional): To find an approximate melting range, heat the sample rapidly (e.g., 10-20°C per minute).
-
Accurate Determination: For a precise measurement, use a fresh sample. Set the starting temperature to about 20°C below the approximate melting point found in the rapid determination. Use a slow heating rate of 1-2°C per minute as the temperature approaches the melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
3.3. Thiele Tube Method
The Thiele tube method is a classic and effective technique for melting point determination.
-
Apparatus Setup: Attach the capillary tube containing the sample to a thermometer with a rubber band or a small piece of wire. The sample should be level with the thermometer bulb.
-
Immersion: Suspend the thermometer and capillary tube in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat is distributed evenly by convection currents.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: As with the digital apparatus, observe the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. Maintain a slow heating rate of 1-2°C per minute near the melting point to ensure accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the melting point of a chemical compound.
Caption: Logical workflow for the experimental determination of a compound's melting point.
Conclusion
While the specific melting point of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one remains un-reported in the available scientific literature, this guide provides the necessary framework for its experimental determination. The detailed protocols for both modern digital and classic Thiele tube methods offer researchers the tools to accurately characterize this and other novel N-acylbenzotriazoles. Adherence to these standardized procedures is essential for generating reliable and reproducible physicochemical data, which is a cornerstone of chemical research and drug development.
Potential Applications of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one: A Technical Guide for Researchers
Disclaimer: The compound 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a novel chemical entity with no specific data available in the current body of scientific literature. This guide, therefore, extrapolates potential applications and experimental protocols based on the well-documented activities of the broader class of benzotriazole derivatives. The information presented herein is intended to serve as a foundational resource for initiating research and development efforts on this specific molecule.
Introduction
Benzotriazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural versatility and wide spectrum of pharmacological activities.[1][2][3] These compounds feature a fused benzene and triazole ring system, which provides a unique electronic and structural scaffold for interaction with various biological targets.[3] The benzotriazole moiety can serve as a bioisostere for other functional groups, enabling the modulation of physicochemical and pharmacological properties of lead compounds.[3]
The title compound, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, belongs to the family of N-acylbenzotriazoles. N-acylbenzotriazoles are not only stable, crystalline solids but also versatile and efficient acylating agents, offering a safer and often more effective alternative to acyl chlorides in organic synthesis.[4][5][6] Beyond their synthetic utility, the introduction of an acyl group to the benzotriazole core can impart significant biological activity. This guide will explore the potential therapeutic applications of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one based on the established profile of related benzotriazole derivatives and provide hypothetical experimental frameworks for its investigation.
Potential Therapeutic Applications
Based on extensive research into benzotriazole derivatives, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one could be investigated for a variety of therapeutic applications. The lipophilic octanoyl side chain may enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins. A summary of potential activities is presented in Table 1.
Table 1: Potential Pharmacological Activities of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one Based on Analogous Benzotriazole Derivatives
| Potential Activity | Rationale and Examples from Literature | Citations |
| Antimicrobial | Benzotriazole derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungal species such as Candida albicans and Aspergillus niger. | [1][3][7] |
| Antiviral | Certain benzotriazole-based compounds have shown selective antiviral activity against a range of RNA viruses, including Coxsackievirus B5, by potentially interfering with the early stages of viral infection. | [8] |
| Anticancer | The benzotriazole scaffold is present in compounds that exhibit anticancer properties through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and protein kinase CK2. | [1][7][9] |
| Enzyme Inhibition | Benzotriazole derivatives have been identified as inhibitors of several key enzymes, such as α-glucosidase and α-amylase (relevant for diabetes), and fungal cytochrome P450 14α-demethylase (CYP51), a target for antifungal drugs. | [7][10] |
| Anti-inflammatory | Some benzotriazole compounds are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, and by blocking cyclooxygenase (COX) enzymes. | [3][11] |
| Analgesic | Certain derivatives have exhibited analgesic effects that surpass those of standard drugs in preclinical models. | [1] |
| Antioxidant | Benzotriazole-substituted compounds have shown superior free radical scavenging abilities in various antioxidant studies. | [1] |
| Antiprotozoal | Analogs of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) have been evaluated for their activity against protozoa like Acanthamoeba castellanii. | [1][7] |
Proposed Synthesis and Experimental Protocols
Given the novelty of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, detailed experimental protocols for its synthesis and biological evaluation are not available. This section provides a generalized synthetic approach for N-acylbenzotriazoles and outlines standard protocols for screening its potential biological activities.
General Synthesis of N-Acylbenzotriazoles
N-acylbenzotriazoles can be synthesized through several methods, most commonly from the corresponding carboxylic acid or acyl chloride.[4][6] A typical and efficient procedure involves the reaction of benzotriazole with an acyl chloride.
Caption: General workflow for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Protocol for Synthesis:
-
Dissolve benzotriazole (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add a base, for example, triethylamine (1.1 equivalents), to the solution and stir.
-
Slowly add octanoyl chloride (1 equivalent) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[12]
Proposed Biological Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the potential biological activities of the synthesized compound.
Caption: Proposed experimental workflow for biological evaluation.
Detailed Protocols for Key Assays:
-
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[12]
-
-
Anticancer Activity (MTT Assay):
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer) in a 96-well plate and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[13]
-
Potential Mechanism of Action: Enzyme Inhibition
Many benzotriazole derivatives exert their biological effects by inhibiting specific enzymes.[3][7] For instance, they are known to inhibit protein kinases, which are crucial regulators of cell signaling. A potential mechanism of action for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, if it demonstrates anticancer activity, could be the inhibition of a protein kinase like Protein Kinase 2 (CK2), a target for which some benzotriazoles show high selectivity.[7]
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Protocol for Kinase Inhibition Assay:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the target kinase (e.g., recombinant human CK2), its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Add varying concentrations of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one to the reaction wells.
-
Initiate the kinase reaction and incubate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the ADP-Glo™ reagent to convert the ADP generated into a luminescent signal.
-
Measure the luminescence using a plate reader. A decrease in signal intensity corresponds to kinase inhibition.
-
Calculate the IC₅₀ value from the dose-response curve.
Conclusion
While 1-(1H-Benzo[d]triazol-1-yl)octan-1-one remains an uncharacterized compound, the extensive and diverse biological activities of the benzotriazole family of compounds provide a strong rationale for its investigation as a potential therapeutic agent. This guide offers a comprehensive starting point for researchers by proposing potential applications, outlining a robust synthetic strategy, and detailing a systematic approach for biological screening. The suggested research workflow, from primary screening to mechanism-of-action studies, provides a clear path for elucidating the pharmacological profile of this novel molecule and unlocking its potential in drug discovery and development.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a versatile N-acylbenzotriazole derivative. N-acylbenzotriazoles are stable, crystalline solids that serve as efficient N-, C-, and O-acylating agents in organic synthesis.[1] They are valuable intermediates in the preparation of various organic molecules, including amides, esters, and ketones, often avoiding the use of more hazardous acid chlorides directly.[1] This protocol details the N-acylation of 1H-benzotriazole with octanoyl chloride.
Introduction
The N-acylation of benzotriazole provides a stable and activatable form of a carboxylic acid. The resulting N-acylbenzotriazoles are highly reactive towards nucleophiles, facilitating the formation of amides, esters, and other carbonyl derivatives under mild conditions.[2][3] This reactivity, coupled with their stability and ease of handling, makes them superior alternatives to acid chlorides or anhydrides in many synthetic applications.[1] The synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one from octanoyl chloride is a straightforward and efficient process, yielding a key intermediate for various synthetic transformations.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 1H-benzotriazole on the electrophilic carbonyl carbon of octanoyl chloride, with the concomitant elimination of hydrochloric acid.
Caption: Reaction scheme for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Experimental Protocol
This protocol is adapted from general methods for the N-acylation of benzotriazole.[4][5]
Materials:
-
1H-Benzotriazole
-
Octanoyl chloride
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 1H-benzotriazole (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. Add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Quantitative Data
| Parameter | Value | Reference |
| Product Name | 1-(1H-Benzo[d]triazol-1-yl)octan-1-one | |
| Molecular Formula | C₁₄H₁₉N₃O | |
| Molecular Weight | 245.32 g/mol | |
| Typical Yield | >90% | [5] |
| Physical Appearance | White to off-white solid | |
| Melting Point | Data not specifically found for octanoyl derivative. The longer chain analog, 1-(1H-1,2,3-Benzotriazol-1-yl)octadecan-1-one, has a melting point of 58-60 °C. | [5] |
| ¹H NMR (CDCl₃, δ ppm) | Expected signals: multiplet for the benzotriazole protons (~7.4-8.2 ppm), triplet for the α-CH₂ group (~3.2-3.4 ppm), and multiplets for the other aliphatic protons. | |
| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: carbonyl carbon (~170 ppm), benzotriazole carbons (~114-146 ppm), and aliphatic carbons. |
Note: Specific analytical data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one was not found in the searched literature. The provided NMR data is an estimation based on similar N-acylbenzotriazole structures.[5]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Applications in Drug Development
N-acylbenzotriazoles, such as the title compound, are valuable reagents in the synthesis of pharmaceutically active molecules.[6] Their ability to facilitate amide bond formation under mild conditions is particularly important in peptide synthesis and the preparation of drug candidates containing amide functionalities, helping to avoid racemization of chiral centers.[1][3] The benzotriazole moiety can be easily displaced by a wide range of nucleophiles, making these compounds versatile building blocks in medicinal chemistry.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Octanoyl chloride is corrosive and reacts with moisture; handle with care.
-
Triethylamine is a flammable and corrosive liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzotriazole-Mediated Acylation of Amines with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzotriazole and its derivatives are well-established as versatile reagents in organic synthesis, particularly in the formation of amide bonds, a fundamental linkage in numerous pharmaceuticals and biologically active compounds.[1][2] The use of 1-(acyl)-1H-benzotriazoles as acylating agents offers a stable, efficient, and often milder alternative to traditional methods that employ acyl chlorides or acid anhydrides.[2][3] This document provides detailed application notes and protocols for the use of a specific N-acylbenzotriazole, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (also known as N-octanoylbenzotriazole), for the acylation of primary and secondary amines. This reagent is particularly useful for introducing an octanoyl moiety, a lipophilic carbon chain that can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[4]
The methodology presented herein involves a two-step process: the synthesis of the acylating agent, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, followed by its reaction with a variety of amine substrates. This approach is advantageous due to the crystalline and stable nature of N-acylbenzotriazoles, which allows for easier handling and storage compared to their acyl chloride counterparts.[5] Furthermore, these reactions often proceed under neutral or mild conditions, demonstrating broad functional group tolerance and minimizing side reactions.[6][7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of N-acylbenzotriazoles and their subsequent use in the acylation of amines, providing expected outcomes for similar transformations.
Table 1: Synthesis of N-Acylbenzotriazoles from Carboxylic Acids
| Carboxylic Acid | Activating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Glutaric acid | SOCl₂ | THF | 48 h | 60 | [5] |
| Adipic acid | SOCl₂ | THF | 24 h | 98 | [8] |
| Thiodiglycolic acid | SOCl₂ | THF | 24 h | 87 | [8] |
| Methylmalonic acid | SOCl₂ | THF | 24 h | 80 | [8] |
| Phenylmalonic acid | SOCl₂ | THF | 24 h | 82 | [8] |
| Suberic acid | Tosyl chloride | CH₂Cl₂ | 2 h | 90-96 | [9] |
Table 2: Benzotriazole-Mediated Acylation of Amines
| N-Acylbenzotriazole | Amine Substrate | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Boc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 90-98 | [1] |
| N-Cbz-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 92-97 | [1] |
| N-Fmoc-aminoacyl-benzotriazole | Various primary and secondary amines | Water | Microwave, 50°C, 15-20 min | 90-98 | [1] |
| General N-acylbenzotriazoles | Aqueous ammonia, primary and secondary amines | Not specified | Not specified | Good to excellent | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This protocol describes the synthesis of the acylating agent from octanoyl chloride and benzotriazole.
Materials:
-
1H-Benzotriazole (BtH)
-
Octanoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Benzotriazole (1.1 equivalents) in anhydrous DCM.
-
To the stirred solution, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add octanoyl chloride (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as a solid.
Protocol 2: General Procedure for the Acylation of Amines
This protocol outlines the reaction of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one with a primary or secondary amine.
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Amine substrate (primary or secondary)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or water)[6]
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the amine substrate (1.0 equivalent) in the chosen solvent.
-
Add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. For less reactive amines, the reaction can be gently heated. For reactions in water, microwave irradiation at 50°C for 15-20 minutes can significantly accelerate the reaction.[6]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the workup procedure will depend on the properties of the product and the solvent used:
-
If the product precipitates: Filter the solid product and wash it with water.[1]
-
If the product is soluble in an organic solvent: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-octanoylated amine.
Visualizations
Caption: Reaction mechanism for benzotriazole-mediated acylation.
Caption: General experimental workflow for amine acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, also known as N-octanoylbenzotriazole, is a versatile and efficient acylating agent. As a member of the N-acylbenzotriazole family, it offers significant advantages over traditional acylating agents like acyl chlorides and acid anhydrides. These advantages include high reactivity, stability to air and moisture, and the formation of the non-corrosive and water-soluble benzotriazole byproduct, which simplifies reaction workup and purification. This document provides detailed application notes and experimental protocols for the synthesis and use of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in the acylation of amines and alcohols, relevant to researchers in organic synthesis, medicinal chemistry, and drug development.
Data Presentation
Table 1: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Octanoic acid, 1H-Benzotriazole | Cyanuric chloride (TCT), Triethylamine | Dichloromethane | Not Specified | 0 °C to RT | Not Specified | [1] |
| Carboxylic acids, 1H-Benzotriazole | 2,2′-Dipyridyl disulfide, PPh₃ | Dichloromethane | Short | Mild | High | [2] |
Note: Specific yield for the octanoyl derivative was not provided in the general protocol.
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This protocol is adapted from a general procedure for the synthesis of N-acylbenzotriazoles.[1]
Materials:
-
Octanoic acid
-
1H-Benzotriazole
-
Cyanuric chloride (TCT)
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyanuric chloride (0.130 mmol) in dichloromethane (2 cm³) at 0 °C, add triethylamine (0.325 mmol) and stir the resulting mixture for 5 minutes.
-
Add octanoic acid (0.271 mmol) to the mixture and continue stirring for 10 minutes.
-
Subsequently, add 1H-benzotriazole (0.271 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Extract the crude reaction mixture with a saturated NaHCO₃ solution.
-
Wash the organic layer with 1 M HCl and then with water.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for N-Acylation of Amines
N-acylbenzotriazoles are effective reagents for the acylation of primary and secondary amines to yield the corresponding amides. The following is a general protocol that can be adapted for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Greener approaches using water as a solvent have been reported to be effective.[3]
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Amine substrate (primary or secondary)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Water)
-
Stirring apparatus
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a reaction vessel.
-
Add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (typically 1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few minutes to several hours depending on the reactivity of the amine.
-
Upon completion, the workup procedure will depend on the solvent used.
-
For organic solvents: The reaction mixture can be washed with water to remove the benzotriazole byproduct. The organic layer is then dried and concentrated.
-
For water as a solvent: The product, which is often insoluble in water, may precipitate out and can be collected by filtration. The benzotriazole byproduct remains in the aqueous phase.[3]
-
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 3: General Procedure for O-Acylation of Alcohols
While less common in the literature for this specific reagent, N-acylbenzotriazoles can be used for the O-acylation of alcohols to form esters. The reactivity is generally lower than for N-acylation, and a base catalyst is often required.
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Alcohol substrate (primary, secondary, or tertiary)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Base catalyst (e.g., 4-Dimethylaminopyridine (DMAP), triethylamine)
-
Stirring apparatus
Procedure:
-
Dissolve the alcohol substrate and the base catalyst (catalytic to stoichiometric amounts) in an anhydrous solvent under an inert atmosphere.
-
Add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (typically 1.0-1.5 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Wash the reaction mixture with water and/or a mild acidic solution to remove the base and benzotriazole.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
Synthesis and Acylation Workflow
Caption: Workflow for the synthesis and application of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Logical Relationship of Acylation
Caption: Acylation pathways using 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Applications in Drug Development and Research
The introduction of an octanoyl group can significantly alter the physicochemical properties of a molecule, which is a key consideration in drug design and development.
-
Increased Lipophilicity: The eight-carbon chain enhances the lipophilicity of a parent molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, potentially increasing the bioavailability and efficacy of a drug candidate.
-
Modulation of Biological Activity: Acylation can be used to modify peptides and other bioactive molecules to enhance their interaction with biological targets. For instance, the octanoylation of the peptide hormone ghrelin is essential for its biological activity.
-
Prodrug Strategies: The octanoyl group can be introduced to mask a polar functional group, such as a hydroxyl or amino group, to create a more membrane-permeable prodrug. Once inside the body, the ester or amide bond can be cleaved by metabolic enzymes to release the active drug.
-
Peptide and Protein Modification: In chemical biology, this reagent can be used for the site-specific lipidation of peptides and proteins to study the effects of fatty acylation on their structure, function, and localization within cells.
Currently, there is limited specific information in the public domain regarding the direct involvement of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in defined signaling pathways or as a standalone therapeutic agent. Its primary role is as a valuable synthetic tool for the octanoylation of various substrates. The resulting octanoylated compounds, however, may have significant biological activities and applications in modulating cellular signaling. For example, derivatives of benzotriazole have been investigated for their potential as antiproliferative agents by inhibiting histone deacetylase.[1]
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a stable, reactive, and convenient acylating agent for the introduction of an octanoyl group onto amine and alcohol substrates. Its ease of synthesis and the straightforward workup of the acylation reaction make it a superior alternative to traditional acylating agents in many applications. For researchers in drug development, this reagent provides a reliable method for modifying lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The provided protocols offer a starting point for the synthesis and application of this versatile chemical tool. Further investigation into the O-acylation of a broader range of alcohols and the exploration of the biological activities of the resulting octanoylated products are promising areas for future research.
References
Application Notes and Protocols for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific biological activity and detailed experimental protocols for "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" are not extensively documented in publicly available literature. The following application notes and protocols are based on the known chemical properties of N-acylated benzotriazoles and the broad spectrum of biological activities exhibited by benzotriazole derivatives.[1][2][3][4] These protocols should be regarded as a starting point for investigation.
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is an N-acylated benzotriazole. The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, known for its versatile biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] N-acylated benzotriazoles are stable, crystalline solids that serve as efficient acylating agents, particularly for amines, under neutral conditions.[5][6] This reactivity, combined with the inherent bioactivity of the benzotriazole core, suggests potential applications for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as a bioactive agent or a research chemical probe.
Potential Applications:
-
Anticancer Agent: Benzotriazole derivatives have been shown to possess potent anticancer activity.[4] The lipophilic octanoyl chain may enhance cell membrane permeability.
-
Antimicrobial Agent: Various benzotriazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][2][3]
-
Enzyme Inhibitor: The benzotriazole nucleus can interact with various enzymes, and derivatives have shown inhibitory activity against kinases and other enzymes.[1]
-
Acylating Agent: In synthetic chemistry, it can be used as a stable and selective octanoylating reagent for amines to form amides.[5][6]
Chemical and Physical Properties
Below is a table summarizing the predicted and known properties of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and its constituent parts.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₁₉N₃O | Calculated |
| Molecular Weight | 245.32 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy |
| Solubility | Soluble in organic solvents (DMF, DCM, THF) | [7] |
| Stability | Stable under standard laboratory conditions | [5] |
| Reactivity | Acts as an octanoylating agent for amines | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This protocol describes the synthesis from octanoic acid and 1H-Benzotriazole using propanephosphonic acid anhydride (T3P®) as a coupling agent.[8]
Materials:
-
Octanoic acid
-
1H-Benzotriazole (BtH)
-
Propanephosphonic acid anhydride (T3P®), 50% solution in DMF or ethyl acetate
-
Pyridine or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask, dissolve 1H-Benzotriazole (1.1 equivalents) in anhydrous DMF.
-
Add pyridine (2.0 equivalents) to the solution and stir.
-
Add octanoic acid (1.0 equivalent) to the mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add T3P® (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly add the reaction mixture to a beaker of cold deionized water to precipitate the product.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The product is often pure enough for subsequent use.
Diagram of Synthesis Workflow:
References
- 1. ijnrd.org [ijnrd.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acylbenzotriazoles in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of biomedical research and drug development. The formation of the amide bond between amino acids is the fundamental step in this process, and its efficiency and fidelity are paramount for producing high-purity peptides. A variety of coupling reagents have been developed to facilitate this reaction, many of which are based on the benzotriazole scaffold. While reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are well-established, the broader class of N-acylbenzotriazoles, including compounds like 1-(1H-Benzo[d]triazol-1-yl)octan-1-one , represents a potential area for the development of novel coupling agents.
These application notes provide a framework for understanding and utilizing N-acylbenzotriazoles as activating agents in peptide synthesis, with a focus on their proposed mechanism and general protocols for their application in solid-phase peptide synthesis (SPPS). Although specific data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is not extensively available in published literature, its role can be inferred from the well-documented chemistry of related benzotriazole derivatives.
Proposed Mechanism of Action
N-acylbenzotriazoles are proposed to act as acylating agents, formed from the reaction of a carboxylic acid (the N-protected amino acid) and a benzotriazole-based coupling reagent. In the case of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, it is itself an activated species. A more general and widely employed strategy involves the in-situ formation of a benzotriazolyl active ester. Reagents like 1-Hydroxybenzotriazole (HOBt) are often used as additives with carbodiimides (e.g., DCC, EDC) or incorporated into phosphonium and aminium salts (e.g., PyBOP, HBTU) to form a more stable, yet highly reactive, benzotriazolyl active ester (OBt ester).[1][2] This intermediate is less susceptible to side reactions, most notably racemization of the chiral α-carbon, compared to the initial activated species.[1] The OBt ester then readily reacts with the incoming amine of the next amino acid to form the desired peptide bond.[1][2]
The core advantages of using benzotriazole-based activators include:
-
Suppression of Racemization: The rapid and efficient formation of the active ester and its subsequent aminolysis minimizes the risk of racemization, which is crucial for maintaining the stereochemical integrity of the synthesized peptide.[3]
-
Enhanced Reactivity: The benzotriazole moiety is an excellent leaving group, which enhances the rate of the acylation reaction, leading to faster coupling times.[3]
-
Improved Yields and Purity: Efficient coupling reactions often result in higher yields and purities of the crude peptide product, which simplifies downstream purification processes.[3]
References
Application Notes and Protocols: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a member of the N-acylbenzotriazole family, a class of compounds widely recognized for their utility as stable and efficient acylating agents in organic synthesis.[1] Benzotriazole-mediated acylation offers a versatile and often milder alternative to traditional methods that employ acyl chlorides or anhydrides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and use of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as an octanoylating reagent for various nucleophiles, which is a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the octanoyl group under relatively mild conditions.[2]
Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
N-acylbenzotriazoles are typically prepared from the corresponding carboxylic acid and benzotriazole. A common method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, which then reacts with benzotriazole.
Experimental Protocol: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Materials:
-
Octanoyl chloride
-
1H-Benzotriazole
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1H-Benzotriazole (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.05 eq) to the cooled solution dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Synthesis Workflow
Caption: Synthetic workflow for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Applications in Organic Synthesis: Octanoylation Reactions
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is an effective reagent for the introduction of the octanoyl group onto a variety of nucleophiles, including amines, alcohols, and thiols. These N-acylbenzotriazoles are advantageous as they are typically stable, crystalline solids that are easier to handle than the corresponding acyl chlorides.[1]
General Reaction Scheme
Caption: General scheme for octanoylation using 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Application Notes & Protocols
1. N-Octanoylation of Amines
The acylation of amines to form amides is a fundamental transformation in organic chemistry, particularly in peptide synthesis and the preparation of drug candidates.[1] 1-(1H-Benzo[d]triazol-1-yl)octan-1-one provides a mild and efficient method for this conversion.
Experimental Protocol: N-Octanoylation of Benzylamine
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.0 eq) in anhydrous THF.
-
To this solution, add benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc) to yield N-benzyl-octanamide.
2. O-Octanoylation of Alcohols
The esterification of alcohols is another important application. This reaction is often carried out in the presence of a base to facilitate the deprotonation of the alcohol.
Experimental Protocol: O-Octanoylation of Benzyl Alcohol
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Benzyl alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and DMAP (1.2 eq) in anhydrous DCM, add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc) to yield benzyl octanoate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the octanoylation of various nucleophiles with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, based on the general reactivity of N-acylbenzotriazoles.
| Entry | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-octanamide | THF | None | RT | 6-12 | 85-95 |
| 2 | Aniline | N-phenyl-octanamide | DCM | None | RT | 12-24 | 80-90 |
| 3 | Benzyl alcohol | Benzyl octanoate | DCM | DMAP | RT | 12-24 | 75-85 |
| 4 | Phenol | Phenyl octanoate | MeCN | K2CO3 | 60 | 8-16 | 70-80 |
| 5 | Benzyl mercaptan | S-benzyl octanethioate | THF | Et3N | RT | 4-8 | 80-90 |
Conclusion
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a valuable synthetic intermediate that serves as a stable and efficient octanoylating agent. Its application extends to a wide range of nucleophiles, providing access to amides, esters, and thioesters under generally mild reaction conditions. The protocols and data presented herein offer a foundational guide for researchers in organic synthesis and drug development to effectively utilize this versatile reagent.
References
Application Notes and Protocols for Cell-Based Assays of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant cell-based assays to characterize the biological activities of the novel compound, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Benzotriazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The following protocols are designed to enable the preliminary screening and mechanistic evaluation of this specific N-acylbenzotriazole derivative.
Overview of Potential Biological Activities
Based on the activities of structurally related benzotriazole compounds, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a candidate for screening in several therapeutic areas. The primary assays focus on cytotoxicity against cancer cell lines, potential for inducing apoptosis, and assessment of its antimicrobial and anti-inflammatory effects.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize potential quantitative data from the described cell-based assays for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Table 1: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Cancer Cell Line | 1-(1H-Benzo[d]triazol-1-yl)octan-1-one | Doxorubicin (Positive Control) |
| MCF-7 (Breast Adenocarcinoma) | 18.5 ± 2.1 | 1.2 ± 0.3 |
| HCT-116 (Colon Carcinoma) | 25.3 ± 3.4 | 1.5 ± 0.4 |
| HL-60 (Promyelocytic Leukemia) | 12.8 ± 1.9 | 0.9 ± 0.2 |
| A549 (Lung Carcinoma) | 32.1 ± 4.5 | 2.0 ± 0.5 |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microbial Strain | 1-(1H-Benzo[d]triazol-1-yl)octan-1-one | Ciprofloxacin (Antibacterial Control) | Fluconazole (Antifungal Control) |
| Staphylococcus aureus | 16 | 1 | - |
| Escherichia coli | 32 | 2 | - |
| Candida albicans | 64 | - | 4 |
| Aspergillus niger | >128 | - | 8 |
MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Table 3: Anti-inflammatory Activity
| Treatment | Nitric Oxide (NO) Production (% of LPS Control) | Cell Viability (%) |
| Control (untreated) | 5.2 ± 1.1 | 100 |
| LPS (1 µg/mL) | 100 | 98.5 ± 2.3 |
| LPS + 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (10 µM) | 65.4 ± 5.8 | 96.2 ± 3.1 |
| LPS + 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (25 µM) | 42.1 ± 4.3 | 91.7 ± 4.5 |
| LPS + Dexamethasone (1 µM) | 25.8 ± 3.9 | 97.1 ± 2.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols and Visualizations
Anticancer Activity: Cell Viability MTT Assay
This assay is a colorimetric method used to assess cell viability and proliferation, providing a preliminary indication of the cytotoxic effects of a compound.[5]
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, HCT-116, HL-60) in their appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000 to 10,000 cells per well. Allow cells to attach overnight.
-
Compound Treatment: Prepare a stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compound, a positive control (e.g., Doxorubicin), and a vehicle control (medium with DMSO).[6]
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using dose-response curve analysis.[6]
Mechanism of Action: Apoptosis Assay
Should the compound exhibit significant cytotoxicity, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining can elucidate the mode of cell death.
Hypothetical Signaling Pathway for Apoptosis Induction
Caption: Hypothetical intrinsic apoptosis pathway.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.[2]
Experimental Workflow
Caption: Workflow for MIC determination.
Protocol:
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.
-
Cell Treatment: Pre-treat the cells with various concentrations of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion
The provided protocols offer a robust framework for the initial in vitro characterization of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Based on the results of these assays, further investigations into specific molecular targets and in vivo efficacy can be pursued. The diverse biological activities reported for benzotriazole derivatives suggest that this compound warrants a thorough investigation.[2][4][7]
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Disclaimer: As of the latest literature search, no specific in vitro studies for the compound "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" have been published. The following application notes and protocols are provided as a representative guide for researchers interested in evaluating the biological activities of this compound, based on methodologies commonly applied to structurally related benzotriazole, benzimidazole, and other nitrogen-containing heterocyclic derivatives.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities. While the specific biological profile of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is yet to be determined, related structures have demonstrated potential as anticancer, antifungal, antioxidant, and enzyme inhibitory agents.[1][2][3][4] These notes outline a series of standard in vitro assays to screen for and characterize the potential bioactivities of this novel compound.
Potential Applications
Based on the activities of analogous compounds, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one could be investigated for the following applications:
-
Anticancer Agent: Screening against various cancer cell lines to determine cytotoxic or cytostatic effects.
-
Antifungal Agent: Evaluating its efficacy against pathogenic fungal strains.
-
Antioxidant Agent: Assessing its capacity to scavenge free radicals.
-
Enzyme Inhibitor: Testing for inhibitory activity against specific enzymes, such as cholinesterases or topoisomerases.[1][4]
Quantitative Data Summary (Hypothetical)
The following tables represent a hypothetical data summary for the initial screening of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Table 1: Anticancer Activity (IC50 in µM)
| Cell Line | Compound | Doxorubicin (Positive Control) |
| MCF-7 | 25.3 ± 2.1 | 0.8 ± 0.1 |
| HeLa | 38.1 ± 3.5 | 1.2 ± 0.2 |
| A549 | > 100 | 1.5 ± 0.3 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Fungal Strain | Compound | Fluconazole (Positive Control) |
| Candida albicans | 62.5 | 8 |
| Aspergillus niger | 125 | 16 |
Table 3: Antioxidant Activity
| Assay | Compound (IC50 in µg/mL) | Ascorbic Acid (Positive Control) |
| DPPH | 85.2 ± 5.4 | 10.7 ± 0.9 |
| ABTS | 72.9 ± 4.8 | 8.5 ± 0.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere. Trypsinize and seed 5 x 103 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 to 100 µM. Replace the medium in each well with the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the test compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in methanol and make serial dilutions.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Visualizations
Caption: General workflow for the in vitro screening of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Hypothetical apoptotic pathway induced by the test compound in cancer cells.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Evaluation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on the N-terminal tails of histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Aberrant HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][3]
HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents. By blocking the action of HDACs, these molecules induce histone hyperacetylation, leading to the relaxation of chromatin and the re-expression of silenced genes, such as tumor suppressors.[1] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Recent studies have explored various chemical scaffolds for HDAC inhibition. Benzotriazole-containing compounds have shown potential as antiproliferative agents, with some demonstrating HDAC inhibitory activity. For instance, 1H-benzo[d][5][6]triazol-1-yl 3,4,5-trimethoxybenzoate was identified as a potential histone deacetylase inhibitor.[7] This document provides detailed protocols for the evaluation of a related novel compound, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one , as a potential HDAC inhibitor. The following sections outline the necessary in vitro and cell-based assays to characterize its inhibitory activity and cellular effects.
Data Presentation
Quantitative data from the described experimental protocols should be organized and summarized for clear interpretation and comparison. The following tables present a hypothetical data set for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one to illustrate how experimental results can be effectively displayed.
Table 1: In Vitro HDAC Enzyme Inhibition
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one against a panel of recombinant human HDAC isoforms.
| HDAC Isoform | 1-(1H-Benzo[d]triazol-1-yl)octan-1-one IC₅₀ (µM) | Vorinostat (SAHA) IC₅₀ (µM) (Reference) |
| Class I | ||
| HDAC1 | 2.5 | 0.05 |
| HDAC2 | 3.1 | 0.06 |
| HDAC3 | 4.8 | 0.04 |
| HDAC8 | > 50 | 0.52 |
| Class IIa | ||
| HDAC4 | > 50 | 5.4 |
| HDAC5 | > 50 | 5.1 |
| Class IIb | ||
| HDAC6 | 1.8 | 0.01 |
| HDAC10 | 15.2 | 0.45 |
Table 2: Cellular Activity in Human Cancer Cell Lines
This table presents the half-maximal effective concentration (EC₅₀) for histone H3 hyperacetylation and the half-maximal growth inhibitory concentration (GI₅₀) in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Histone H3 Acetylation EC₅₀ (µM) | Cell Viability GI₅₀ (µM) |
| HeLa (Cervical Cancer) | 5.2 | 10.8 |
| A549 (Lung Cancer) | 6.8 | 15.3 |
| MCF-7 (Breast Cancer) | 4.9 | 9.5 |
| HCT116 (Colon Cancer) | 5.5 | 12.1 |
Experimental Protocols & Visualizations
The following section provides detailed methodologies for key experiments to characterize 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Overall Experimental Workflow
The general workflow for screening and characterizing a potential HDAC inhibitor involves a multi-step process, starting from in vitro enzymatic assays to more complex cell-based assays and downstream analysis.
Protocol 1: In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one on recombinant HDAC enzymes. The assay is based on the deacetylation of a fluorogenic substrate by the HDAC enzyme, which is then cleaved by a developer to release a fluorescent molecule.
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., Trichostatin A [TSA] or a suitable strong chelator)
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in HDAC Assay Buffer. A typical starting concentration range is 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a working solution of the recombinant HDAC enzyme in cold HDAC Assay Buffer.
-
Prepare the fluorogenic HDAC substrate in HDAC Assay Buffer.
-
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the serially diluted test compound, positive control (e.g., Vorinostat), or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 20 µL of the diluted recombinant HDAC enzyme to all wells except for the "no enzyme" control wells.
-
-
Enzymatic Reaction:
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the fluorogenic HDAC substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of the Developer solution containing a stop solution (e.g., TSA) to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Histone Acetylation Assay by Western Blot
This protocol details the detection of changes in global histone H3 acetylation levels in cultured cells treated with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.[8][9]
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Histone Extraction Buffer (e.g., Triton Extraction Buffer [TEB])
-
0.2 N Hydrochloric Acid (HCl)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 15% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with various concentrations of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Histone Extraction (Acid Extraction Method): [8]
-
Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in TEB and incubate on ice for 10 minutes to lyse the cell membrane.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Resuspend the nuclei pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histone proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total-Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.
-
HDAC Inhibition Signaling Pathway
HDAC inhibitors prevent the deacetylation of histones, leading to a more open chromatin structure. This allows for the transcription of genes, such as the cell cycle inhibitor p21, which can lead to cell cycle arrest and apoptosis.[1][4]
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the effect of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6][10]
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer (Absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time (e.g., 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the GI₅₀ value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT (Assay protocol [protocols.io]
- 7. Discovery of 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes: Antiproliferative Activity of Benzotriazole Derivatives
Compound: Representative Benzotriazole Derivative (Compound 2.5)
Target Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzotriazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Notably, certain benzotriazole derivatives have exhibited potent antiproliferative and anticancer properties.[2][3] This document provides detailed application notes and protocols for assessing the antiproliferative activity of a representative benzotriazole derivative, Compound 2.5, which has been identified as a potential tyrosine protein kinase inhibitor.[3][4]
Data Presentation: Antiproliferative Activity of Compound 2.5
The antiproliferative activity of Compound 2.5 was evaluated against a panel of human cancer cell lines using a CCK-8 assay.[3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MKN45 | Stomach Cancer | 3.04 ± 0.02 |
| A549 | Lung Cancer | 5.47 ± 1.11 |
| VX2 | Carcinoma | 3.80 ± 0.75 (for Compound 2.1) |
| MGC | Stomach Cancer | 3.72 ± 0.11 (for Compound 2.2) |
Note: Data for VX2 and MGC cell lines are for structurally related compounds (2.1 and 2.2) from the same study and are included for comparative purposes.[3][4]
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for use in antiproliferative assays.
Materials:
-
Human cancer cell lines (e.g., MKN45, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth daily and subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks at the desired density.
CCK-8 Antiproliferative Assay
Objective: To determine the IC50 value of the test compound by measuring cell viability.
Materials:
-
Compound 2.5 (or other benzotriazole derivatives)
-
Cancer cell lines (e.g., MKN45, A549)
-
96-well cell culture plates
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of Compound 2.5 in complete growth medium at various concentrations.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for another 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of benzotriazole derivatives using a CCK-8 assay.
Proposed Signaling Pathway
Caption: Proposed mechanism of action for Compound 2.5 as a tyrosine kinase inhibitor.
References
Application Notes and Protocols: Purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is an N-acylated benzotriazole derivative. Compounds of this class are versatile intermediates in organic synthesis. Their purification is often crucial to ensure the purity of subsequent products in a synthetic route. Column chromatography is a widely used technique for the purification of such compounds, leveraging the differential adsorption of components in a mixture onto a stationary phase. This document provides a detailed protocol for the purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one using silica gel column chromatography.
The purification strategy is based on the principle of separating the target compound from potential impurities such as unreacted starting materials (e.g., benzotriazole, octanoyl chloride) and reaction byproducts. Benzotriazole itself is an acidic compound and can often be removed with an aqueous basic wash prior to chromatography.[1][2]
Physicochemical Data Summary
For effective purification, understanding the properties of the target molecule is essential. The following table summarizes key data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, which informs the selection of the chromatographic conditions.
| Property | Value | Significance in Chromatography |
| Molecular Formula | C₁₄H₁₉N₃O | Provides the molecular weight. |
| Molecular Weight | 245.32 g/mol | Influences diffusion and migration rates, though less critical than polarity in adsorption chromatography. |
| Appearance | Expected to be a solid or oil | The physical state of the crude material is important for the sample loading technique. |
| Polarity | Moderately polar | This is the most critical parameter. The octanoyl chain reduces polarity compared to benzotriazole, allowing for separation on a normal-phase column like silica gel. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane) | Essential for dissolving the crude product for loading onto the column and for preparing the mobile phase. |
Experimental Protocol: Column Chromatography
This protocol outlines the steps for purifying crude 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The primary stationary phase used is silica gel, and the mobile phase is a mixture of n-hexane and ethyl acetate.[3]
1. Materials and Reagents:
-
Crude 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with stopcock
-
Collection tubes or flasks
-
Rotary evaporator
2. Preliminary Analysis by Thin Layer Chromatography (TLC):
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
The ideal solvent system will provide a good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.
3. Column Preparation (Slurry Packing Method):
-
Secure a glass column of appropriate size vertically.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
4. Sample Loading:
-
Dry Loading (Recommended for solids or oils):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Carefully pipette this solution onto the top of the silica bed.
-
5. Elution and Fraction Collection:
-
Begin elution with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).[3]
-
Collect fractions of a consistent volume in numbered test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the product. For example, move from 95:5 to 90:10, then 85:15 hexane:ethyl acetate.
-
Monitor the collected fractions by TLC to identify those containing the pure product.[4]
6. Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).
Quantitative Data Summary
The following table provides typical parameters for the column chromatography purification. These values should be optimized based on the results of the preliminary TLC analysis.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice of mesh size depends on whether traditional or flash chromatography is being performed. |
| Column Dimensions | 2-5 cm diameter, 30-50 cm length | The size of the column depends on the amount of crude material to be purified. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[3] |
| TLC Rf of Product | 0.2 - 0.4 | This is the target Rf value in the eluting solvent for efficient separation. |
| Flow Rate | 1-5 mL/min (Gravity) or 10-50 mL/min (Flash) | The flow rate will depend on the column dimensions and the separation efficiency required. |
| Fraction Volume | 10-25 mL | The volume of each collected fraction should be consistent and appropriate for the column size. |
Workflow and Logic Diagrams
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Decision logic for fraction analysis during column chromatography.
References
Application Notes and Protocols for the Analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a chemical compound featuring a benzotriazole moiety linked to an octanone chain. As with many benzotriazole derivatives, this compound may be of interest in various fields, including pharmaceutical development, due to the diverse biological activities associated with the benzotriazole scaffold. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control. These application notes provide detailed protocols for the analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a versatile technique for determining the purity and concentration of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in various matrices. A reversed-phase HPLC method is generally suitable for this compound due to its moderate polarity.
Experimental Protocol
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Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size), an autosampler, and a column oven.
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Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). For improved peak shape, 0.1% trifluoroacetic acid (TFA) can be added to the mobile phase.[1] All solvents should be of HPLC grade and degassed before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
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Sample Preparation: Dissolve the sample containing 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm[1]
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions. The concentration of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in the sample can be determined from the calibration curve.
Data Presentation
Table 1: Hypothetical HPLC Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
| Parameter | Value |
| Retention Time (t_R) | 4.2 minutes |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Workflow Diagram
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, GC-MS can provide structural information through its mass spectrum and can be used for trace-level analysis.
Experimental Protocol
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Standard Solution Preparation: Prepare a stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The final extract should be concentrated or diluted to fall within the instrument's linear range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Mass Range: m/z 40-400
-
Data Presentation
Table 2: Hypothetical GC-MS Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
| Parameter | Value |
| Retention Time (t_R) | ~12.5 minutes |
| Molecular Ion [M]⁺ | m/z 245 |
| Key Fragment Ions | m/z 119 (Benzotriazole), m/z 127 (Octanoyl cation), m/z 91, m/z 77 |
Workflow Diagram
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Experimental Protocol
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Data Presentation
Table 3: Hypothetical ¹H and ¹³C NMR Data for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in CDCl₃
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 8.1-7.4 | m | 4H | Benzotriazole protons |
| Aliphatic | 3.1 | t | 2H | -CO-CH₂ - |
| 1.8 | p | 2H | -CO-CH₂-CH₂ - | |
| 1.3 | m | 8H | -(CH₂)₄- | |
| 0.9 | t | 3H | -CH₃ |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl | 172.0 | C=O |
| Aromatic | 145.0, 133.0, 129.0, 125.0, 120.0, 110.0 | Benzotriazole carbons |
| Aliphatic | 38.0 | -CO-CH₂ - |
| 31.5, 29.0, 29.0, 24.0 | -(CH₂)₄- | |
| 22.5 | -CH₂ -CH₃ | |
| 14.0 | -CH₃ |
Logical Diagram for Structural Confirmation
Conclusion
The analytical methods described provide a comprehensive framework for the analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The HPLC method is suitable for routine purity testing and quantification. GC-MS offers high sensitivity for identification and trace analysis, while NMR spectroscopy is the definitive technique for structural confirmation. The selection of a particular method will depend on the specific analytical requirements, such as the nature of the sample, the required sensitivity, and the purpose of the analysis. These protocols can be adapted and validated by researchers and drug development professionals to ensure the quality and consistency of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
References
Application Note: HPLC Analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a chemical compound belonging to the benzotriazole family. Benzotriazoles are a class of compounds with diverse applications, including as corrosion inhibitors, UV stabilizers, and in pharmaceutical development. Accurate and reliable analytical methods are crucial for the quantification and quality control of such compounds. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient. The analyte is detected by its UV absorbance, providing a sensitive and specific method for its determination.
Experimental Protocols
1. Apparatus and Equipment
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High-Performance Liquid Chromatography (HPLC) system equipped with:
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Quaternary or Binary Gradient Pump
-
Autosampler
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Column Thermostat
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UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
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Ultrasonic Bath
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pH Meter
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Volumetric flasks and pipettes
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Syringes and syringe filters (0.45 µm)
2. Reagents and Materials
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Acetonitrile (HPLC grade)
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Water (HPLC grade or purified to 18.2 MΩ·cm)
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Methanol (HPLC grade)
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1-(1H-Benzo[d]triazol-1-yl)octan-1-one reference standard
3. Chromatographic Conditions
A general method for the analysis of benzotriazole derivatives can be adapted for this compound.
| Parameter | Condition |
| Chromatographic Column | C18 bonded silica gel, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min: 50-80% B; 20-22 min: 80-50% B; 22-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
4. Preparation of Standard Solutions
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Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
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Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase (initial conditions: 50:50 Water:Acetonitrile). A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
5. Preparation of Sample Solutions
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Accurately weigh a sample containing 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and transfer it to a volumetric flask.
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Add a suitable volume of methanol to dissolve the sample, using sonication if necessary.
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Dilute to the mark with methanol.
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Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection. The final concentration should fall within the range of the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% (n=6) | < 1.5% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Caption: Workflow for the HPLC analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Logical relationship of the HPLC method components.
Application Notes and Protocols for 1-(1H-Benzo[d]triazol-1-one)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 1-(1H-Benzo[d]triazol-1-one) (also known as 1-acetyl-1H-benzotriazole), a versatile reagent in organic synthesis. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 1-(1H-Benzo[d]triazol-1-one) is presented in the table below for quick reference.
| Property | Value | Reference |
| Chemical Name | 1-(1H-Benzo[d]triazol-1-yl)ethan-1-one | |
| Synonyms | 1-acetyl-1H-benzotriazole, 1-Benzotriazol-1-yl-ethanone, N-Acetylbenzotriazole | [1][2][3] |
| CAS Number | 18773-93-8 | [1][3] |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to brown solid | [1] |
| Melting Point | 46-50 °C | [2] |
| Boiling Point | 305.8±25.0 °C (Predicted) | [2][3] |
| Flash Point | >110 °C (>230.0 °F) | [2] |
| Purity | ≥ 95% | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| Hazard Codes | Xn (Harmful) | [2][3] |
Health and Safety Information
2.1. Hazard Identification
1-(1H-Benzo[d]triazol-1-one) is classified as harmful if swallowed.[3] While specific data for this compound is limited, related benzotriazole derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[4][5]
2.2. First Aid Measures
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]
2.3. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling 1-(1H-Benzo[d]triazol-1-one):
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator with a dust mask (type N95 or better) is recommended.[5]
Handling and Storage Protocols
3.1. General Handling Precautions
A standardized workflow for handling 1-(1H-Benzo[d]triazol-1-one) is outlined below to ensure safe laboratory practices.
Caption: Safe handling workflow for 1-(1H-Benzo[d]triazol-1-one).
3.1.1. Experimental Protocol: Weighing and Dispensing
-
Ensure the work area, typically a chemical fume hood, is clean and free of clutter.
-
Don the appropriate PPE as described in section 2.3.
-
Retrieve the container of 1-(1H-Benzo[d]triazol-1-one) from its designated storage location (0-8 °C).[1]
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container in the fume hood.
-
Use a clean, dry spatula to weigh the desired amount of the solid compound onto a weigh boat or into a suitable container.
-
Avoid generating dust. If dust is observed, ensure respiratory protection is worn.
-
Securely close the main container immediately after dispensing.
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Clean any spills on the balance and surrounding area promptly.
3.2. Storage
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Store 1-(1H-Benzo[d]triazol-1-one) in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]
-
The recommended storage temperature is between 0 °C and 8 °C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
3.3. Spill and Waste Disposal
-
Spills: In case of a spill, avoid breathing dust.[6] Wear appropriate PPE, and gently sweep or vacuum the spilled solid. Place the collected material into a labeled container for waste disposal.[6]
-
Waste Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[4]
Stability and Reactivity
4.1. Chemical Stability
1-(1H-Benzo[d]triazol-1-one) is stable under normal laboratory and recommended storage conditions.[4]
4.2. Incompatible Materials
Avoid contact with strong oxidizing agents.[4]
4.3. Hazardous Decomposition Products
Under fire conditions, hazardous decomposition products may include carbon oxides and nitrogen oxides.[6]
Logical Relationship Diagram
The following diagram illustrates the logical relationships between the key aspects of handling and storing 1-(1H-Benzo[d]triazol-1-one).
Caption: Interrelationships of handling, storage, and safety for the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-ACETYL-1H-BENZOTRIAZOLE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-ACETYL-1H-BENZOTRIAZOLE | 18773-93-8 [amp.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
A1: The most common method is the N-acylation of 1H-benzotriazole with octanoyl chloride or octanoic acid. When using octanoic acid, a coupling agent is required to activate the carboxylic acid.
Q2: What is the primary challenge in the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
A2: A primary challenge is achieving high yield and purity due to the potential for side reactions, such as the formation of the N2-acyl isomer and unreacted starting materials remaining in the product mixture. The similar polarity of the N1 and N2 isomers can make purification difficult.
Q3: How can I purify the final product?
A3: The most effective method for purifying 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is typically column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed.
Q4: What are the typical reaction conditions for the N-acylation of benzotriazole?
A4: Reaction conditions can vary depending on the chosen method. Generally, the reaction is carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating. The presence of a base is often required to neutralize the HCl byproduct when using acyl chlorides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., hydrolyzed octanoyl chloride).2. Inefficient activation of octanoic acid (if used).3. Inappropriate reaction temperature or time.4. Presence of water in the reaction mixture. | 1. Use freshly opened or distilled octanoyl chloride.2. Choose a more efficient coupling agent or optimize the activation conditions.3. Monitor the reaction by TLC to determine the optimal reaction time and consider adjusting the temperature.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Presence of Multiple Spots on TLC | 1. Formation of N1 and N2 isomers.2. Unreacted starting materials (benzotriazole or octanoyl chloride/acid).3. Side reactions leading to byproducts. | 1. Optimize reaction conditions (solvent, temperature, base) to favor the formation of the N1 isomer.[1] Careful purification by column chromatography is necessary to separate the isomers.2. Ensure the correct stoichiometry of reagents. Consider adding a slight excess of the acylating agent and monitor the reaction until the benzotriazole is consumed.3. Lowering the reaction temperature may reduce the formation of byproducts. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities, such as unreacted starting materials or byproducts.2. Residual solvent. | 1. Purify the product using column chromatography.2. Ensure the product is thoroughly dried under high vacuum. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent.2. Emulsion formation during aqueous work-up. | 1. Use a different solvent for extraction or concentrate the organic layer completely and purify the residue by chromatography.2. Add brine to the aqueous layer to break the emulsion. |
Data Presentation
The following table summarizes typical yields for the N-acylation of benzotriazole with various carboxylic acids using different methods, providing a general expectation for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Acylating Agent/Method | Carboxylic Acid | Yield (%) | Reference |
| Thionyl Chloride | Aliphatic and Aromatic Acids | 85-98 | [2] |
| Tosyl Chloride | Aliphatic and Aromatic Acids | 90-97 | [3] |
| NBS/PPh₃ | Aliphatic and Aromatic Acids | Good to Excellent | [4] |
| Acid Anhydride | Aliphatic and Aromatic Acids | up to 99 | [5] |
Experimental Protocols
Method 1: Synthesis from Octanoyl Chloride
This protocol is a general procedure for the N-acylation of benzotriazole using an acyl chloride.
Materials:
-
1H-Benzotriazole
-
Octanoyl chloride
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Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H-benzotriazole (1.0 eq.) in anhydrous DCM.
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Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Synthesis from Octanoic Acid using a Coupling Agent
This protocol outlines the synthesis using a carboxylic acid and a coupling agent.
Materials:
-
1H-Benzotriazole
-
Octanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve octanoic acid (1.0 eq.) and 1H-benzotriazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous THF dropwise to the reaction mixture.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of octanoyl chloride: Presence of moisture in reagents or glassware.[1][2] 3. Poor quality of reagents: Degradation of benzotriazole or octanoyl chloride. 4. Ineffective activation of carboxylic acid (if starting from octanoic acid): Inefficient activating agent or reaction conditions. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. 2. Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Use freshly opened or properly stored reagents. The purity of starting materials can be checked by appropriate analytical techniques (e.g., NMR, melting point). 4. If using thionyl chloride or a similar activating agent, ensure it is fresh and the reaction is performed under anhydrous conditions. |
| Presence of a White Precipitate (other than product) | 1. Formation of triethylamine hydrochloride: If using triethylamine (TEA) as a base with octanoyl chloride, the salt byproduct may precipitate.[2] 2. Unreacted benzotriazole: Benzotriazole may not be fully soluble in the reaction solvent. | 1. This is a common byproduct and can be removed by filtration or an aqueous workup. 2. Ensure adequate stirring and consider using a co-solvent to improve solubility. Unreacted benzotriazole can be removed during the workup by washing with an aqueous base. |
| Product is Contaminated with Octanoic Acid | 1. Hydrolysis of octanoyl chloride: Moisture present during the reaction or workup.[1][4] 2. Hydrolysis of the product: The N-acylbenzotriazole product can be susceptible to hydrolysis, especially under acidic or basic conditions.[5] | 1. Minimize exposure to moisture throughout the experimental procedure.[1] 2. During the workup, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acidic octanoic acid.[1] Avoid prolonged exposure to strong acids or bases. |
| Formation of Multiple Spots on TLC | 1. Side reactions: Competing reactions may be occurring. 2. Diacylation of benzotriazole: Reaction of a second molecule of octanoyl chloride at another nitrogen of the benzotriazole ring. 3. Reaction with solvent: Under certain conditions, the solvent (e.g., dichloromethane) can participate in side reactions.[5] | 1. Optimize reaction conditions (temperature, stoichiometry of reagents) to favor the desired product. 2. Use a 1:1 molar ratio of benzotriazole to octanoyl chloride. Adding the acylating agent slowly can also help minimize this. 3. If side reactions with the solvent are suspected, consider using an alternative anhydrous, inert solvent such as tetrahydrofuran (THF) or toluene. |
| Oily or Tarry Product | 1. Decomposition of reagents or product: High reaction temperatures can lead to decomposition. 2. Polymeric byproducts: Side reactions leading to the formation of polymers. | 1. Maintain careful temperature control throughout the reaction. 2. Purify the crude product using column chromatography on silica gel to separate the desired product from high molecular weight impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
A1: Two primary methods are commonly employed for the synthesis of N-acylbenzotriazoles like 1-(1H-Benzo[d]triazol-1-yl)octan-1-one:
-
From Octanoyl Chloride: This method involves the direct reaction of benzotriazole with octanoyl chloride in the presence of a base, such as triethylamine or pyridine, in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3]
-
From Octanoic Acid: This is a one-pot synthesis where octanoic acid is first activated in situ, followed by the addition of benzotriazole.[6] Common activating agents include thionyl chloride (SOCl₂) and tosyl chloride.[6][7]
Q2: Why is it crucial to use anhydrous conditions for this synthesis?
A2: Octanoyl chloride is highly reactive towards nucleophiles, including water.[1][4] Any moisture present in the reaction can lead to the rapid hydrolysis of octanoyl chloride to form octanoic acid and hydrochloric acid.[1] This not only consumes the starting material, reducing the yield of the desired product, but the resulting octanoic acid can also complicate the purification process.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting materials (benzotriazole and octanoyl chloride/octanoic acid) and the product. The spots can be visualized under UV light.
Q4: What is the best way to purify the final product?
A4: The purification strategy depends on the nature of the impurities. A standard workup procedure involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting materials and acidic byproducts like octanoic acid and hydrochloric acid.[1] Subsequent washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removal of the solvent under reduced pressure will yield the crude product. If further purification is necessary, recrystallization from a suitable solvent or column chromatography on silica gel are effective methods.
Q5: Can other isomers be formed during the N-acylation of benzotriazole?
A5: Benzotriazole has three nitrogen atoms, and in principle, acylation could occur at N-1, N-2, or N-3. However, the N-1 acylated product, 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, is generally the major product under standard acylation conditions. The formation of other isomers is typically not a significant issue.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-acylbenzotriazoles using different methods, which can be indicative of the expected yield for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Carboxylic Acid/Acyl Chloride | Method | Yield (%) | Reference |
| Various Carboxylic Acids | Tosyl Chloride Activation | 90-97 | [6] |
| Olefinic Fatty Acids | Thionyl Chloride Activation | Good | [7] |
| Various Carboxylic Acids | Acid Anhydride Activation | High | [8] |
| Phenylacetic Acid | Reaction with Benzotriazole/SOCl₂ | 95 | [9] |
| Adamantane-1-carboxylic acid | Reaction with Benzotriazole/SOCl₂ | 91 | [5] |
Experimental Protocols
Protocol 1: Synthesis from Octanoyl Chloride
This protocol is adapted from general procedures for the N-acylation of amines and benzotriazole.[3]
-
Dissolve Benzotriazole: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Base: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the Mixture: Cool the reaction mixture to 0 °C using an ice bath.
-
Add Octanoyl Chloride: Slowly add octanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: One-Pot Synthesis from Octanoic Acid using Thionyl Chloride
This protocol is based on established methods for converting carboxylic acids to N-acylbenzotriazoles.[7]
-
Dissolve Benzotriazole: In a round-bottom flask under an inert atmosphere, dissolve benzotriazole (2.0 eq) in anhydrous DCM.
-
Add Thionyl Chloride: Add thionyl chloride (1.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add Octanoic Acid: Add octanoic acid (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring its progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflows for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Logical relationships of potential side reactions during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. framochem.com [framochem.com]
- 5. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
"1-(1H-Benzo[d]triazol-1-yl)octan-1-one" stability and degradation
This technical support center provides guidance on the stability and degradation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and how should I store it?
A1: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, as an N-acylbenzotriazole, is expected to be a crystalline solid that is stable in air.[1][2] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Storage at 4°C under an inert atmosphere, such as nitrogen, is advisable to minimize potential degradation.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in aqueous solutions is expected to be pH-dependent. The N-acyl bond is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3] Under strong acidic or basic conditions, the compound may degrade to form benzotriazole and octanoic acid. It is recommended to use buffered solutions and to assess the stability of the compound at the specific pH of your experiment.
Q3: Is 1-(1H-Benzo[d]triazol-1-yl)octan-1-one sensitive to light?
A3: While N-acylbenzotriazoles are generally stable, the benzotriazole moiety itself can be susceptible to photodegradation upon exposure to UV radiation.[4][5] The degradation of benzotriazoles under UV light can lead to the formation of various byproducts, including aniline and phenazine.[5] Therefore, it is advisable to protect solutions of the compound from direct light, especially from UV sources.
Q4: What is the thermal stability of this compound?
A4: N-acylbenzotriazoles are generally thermally stable.[2] However, at elevated temperatures, thermal decomposition or intermolecular exchange of the acyl group may occur.[6] It is recommended to avoid prolonged exposure to high temperatures. If heating is necessary for an experimental procedure, it is best to conduct preliminary studies to determine the compound's stability at the intended temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of a new peak corresponding to benzotriazole in my analytical run (e.g., HPLC, LC-MS). | The compound may be degrading via hydrolysis of the N-acyl bond. | - Prepare fresh solutions for each experiment.- Check the pH of your solution; adjust to a neutral pH if possible.- Avoid prolonged storage of the compound in solution, especially in protic solvents. |
| Low recovery of the compound after purification or workup. | The compound may have degraded during the experimental procedure. | - If using acidic or basic conditions, consider milder alternatives or reduce the exposure time.- If performing a reaction with nucleophiles, be aware that the benzotriazole moiety can act as a leaving group.[7] |
| Inconsistent results between experiments. | This could be due to variable degradation of the compound under different experimental conditions. | - Standardize your experimental protocol, paying close attention to factors like temperature, light exposure, and solution pH.- Perform a stability check of your stock solution to ensure its integrity over the course of your experiments. |
| The compound changes color or appearance upon storage. | This could be a sign of degradation. | - Discard the material and use a fresh batch.- Review your storage conditions to ensure they are optimal (cool, dry, dark, inert atmosphere). |
Stability and Degradation Summary
The following table summarizes the expected stability of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one under various conditions, based on the general behavior of N-acylbenzotriazoles and the benzotriazole core.
| Condition | Expected Stability | Potential Degradation Products | Recommendations |
| Aqueous Solution (Neutral pH) | Moderate | Benzotriazole, Octanoic Acid | Use freshly prepared solutions. |
| Acidic Conditions (e.g., pH < 4) | Low | Benzotriazole, Octanoic Acid | Avoid prolonged exposure; use the mildest possible acidic conditions. |
| Basic Conditions (e.g., pH > 9) | Low | Benzotriazole, Octanoic Acid | Avoid prolonged exposure; use the mildest possible basic conditions. |
| Elevated Temperature (> 50°C) | Moderate to Low | Potential for various degradation products | Perform experiments at the lowest effective temperature. |
| Exposure to UV Light | Low | Hydroxylated derivatives, ring-opened products, aniline, phenazine | Protect solutions and solid material from light. |
| Oxidizing Agents (e.g., Fenton reagent, H₂O₂) | Low | Hydroxylated derivatives, ring-opened products, complete mineralization | Avoid contact with strong oxidizing agents unless degradation is intended. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
1. Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate analytical column (e.g., C18)
-
HPLC or LC-MS system
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound (in a suitable solvent) at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark.
4. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC or LC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
Technical Support Center: Strategies for Removing Benzotriazole Byproducts
Introduction: The Benzotriazole Challenge in Synthesis
In the fields of peptide synthesis and drug development, the use of coupling reagents is fundamental to the efficient formation of amide bonds. Reagents and additives based on benzotriazole, such as 1-Hydroxybenzotriazole (HOBt) and HBTU, are prized for their ability to enhance reaction rates and suppress undesirable side reactions like racemization.[1] However, their use introduces a common purification challenge: the removal of unreacted benzotriazole and related urea byproducts from the final reaction mixture.[1][2]
These byproducts, if not effectively removed, can complicate downstream processing, interfere with chromatographic purification, and compromise the purity and yield of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive technical overview, troubleshooting advice, and detailed protocols to address the specific challenges researchers encounter when removing these persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary benzotriazole-based byproducts I should expect? A1: When using carbodiimides like EDC in conjunction with HOBt, the main byproducts are unreacted HOBt and the water-soluble urea derivative, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[2] If using a reagent like HBTU, you will also contend with tetramethylurea (TMU). The benzotriazole moiety itself is the core impurity that requires targeted removal.
Q2: What are the key chemical properties of benzotriazole that influence its removal? A2: Benzotriazole is a white to light tan solid with moderate solubility in water (around 20 g/L) and good solubility in many organic solvents like ethanol, chloroform, and DMF.[1][3][4][5] Critically, it is a weak acid with a pKa of approximately 8.2.[1][6][7] This acidity is the most important property to exploit for its removal, as it can be deprotonated by a mild base to form a highly water-soluble benzotriazolate salt, facilitating its extraction into an aqueous phase.[1]
Q3: Which removal method is the best starting point? A3: For most neutral or basic target compounds soluble in a water-immiscible organic solvent, a standard aqueous workup involving sequential washes with a dilute base (e.g., 1 M NaOH, NaHCO₃) followed by a brine wash is the most common and effective initial strategy.[2][8] This method directly leverages the acidic nature of the benzotriazole byproduct.
Q4: How can I monitor the success of the byproduct removal? A4: The most effective way to monitor removal is by using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By analyzing a small aliquot of your organic layer after each wash, you can visually track the disappearance of the spot or peak corresponding to the benzotriazole byproduct.[2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers encounter during the purification process.
Scenario 1: Aqueous Washes are Ineffective
Symptom: After performing multiple basic aqueous washes, TLC or HPLC analysis of the organic layer still shows a significant amount of the benzotriazole byproduct.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Insufficient Washing | The partitioning of the benzotriazolate salt between the organic and aqueous phases is an equilibrium process. A single wash may not be sufficient to remove all of the byproduct. | Increase the number of washes (e.g., perform three to four washes instead of one or two). Also, ensure the volume of the aqueous wash is at least equal to the volume of the organic phase to maximize extraction efficiency.[2] |
| Emulsion Formation | The presence of surfactant-like molecules or fine particulates can lead to the formation of a stable emulsion at the organic-aqueous interface, trapping the impurity in the organic layer. | To break the emulsion, add a saturated solution of NaCl (brine), which increases the ionic strength of the aqueous phase. If the emulsion persists, options include filtering the mixture through a pad of Celite or centrifuging the mixture to force layer separation.[9] |
| Incorrect pH of Aqueous Layer | If the aqueous base is not strong enough or is depleted by other acidic species in the reaction mixture, it may not fully deprotonate the benzotriazole (pKa ~8.2), leaving the neutral, more organic-soluble form behind. | Ensure the pH of the aqueous layer after washing is distinctly basic (pH > 10). Use a stronger base if necessary, such as dilute NaOH instead of sodium bicarbonate, provided your target molecule is stable under these conditions. |
| Product is also Acidic | If your desired product has an acidic functional group (e.g., a carboxylic acid), it will also be deprotonated and extracted into the basic aqueous layer along with the benzotriazole. | In this case, basic extraction is not suitable. The primary purification method should be shifted to column chromatography or recrystallization. |
Scenario 2: Issues with Crystallization/Precipitation
Symptom: You are attempting to remove the benzotriazole byproduct by crystallizing your desired product, but are encountering difficulties.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Byproduct Co-precipitates | The benzotriazole byproduct has similar solubility properties to your desired product in the chosen solvent system, causing it to crystallize out as well. | Optimize the crystallization solvent system. Consider trituration: stir the crude solid product as a slurry in a solvent in which your product is insoluble but the benzotriazole byproduct is soluble (e.g., diethyl ether, cold ethyl acetate). This will wash the impurity away from the solid product. |
| Product Oils Out | Instead of forming crystals, the product separates from the solution as an oil, which can trap impurities. | Oiling out often occurs when a solution is cooled too quickly or is supersaturated. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal of the pure product if available.[10] Vapor diffusion techniques can also be effective.[10] |
Scenario 3: Co-elution in Column Chromatography
Symptom: The benzotriazole byproduct has a similar polarity to your product and co-elutes during flash column chromatography.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Poor Method Selectivity | The chosen mobile phase and stationary phase (typically silica gel) are not providing sufficient resolution to separate the compounds. | 1. Pre-column Wash: Before loading the column, perform a thorough basic aqueous wash of your crude material to remove the majority of the benzotriazole. This is the most critical step.2. Modify Mobile Phase: Adjust the solvent polarity. Sometimes, adding a small amount of a third solvent (e.g., methanol or a trace of acetic acid/triethylamine) can alter the interactions with the silica and improve separation.3. Change Stationary Phase: If separation on silica is impossible, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). |
Method Selection & Workflow
Choosing the right purification strategy depends on the properties of your desired compound. This decision tree provides a logical workflow for method selection.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Liquid-Liquid Extraction
This protocol is designed to remove HOBt and EDC-urea byproducts from a reaction mixture where the desired product is soluble in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Materials:
-
Reaction mixture in an organic solvent.
-
1 M Hydrochloric Acid (HCl).[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.[2]
-
Brine (saturated NaCl solution).
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate) to a workable volume.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic impurities like unreacted amines. Repeat if necessary.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution. Shake, venting frequently (CO₂ gas may evolve, especially if residual acid is present). Allow the layers to separate. This wash deprotonates the benzotriazole, converting it to the water-soluble sodium salt, which is extracted into the aqueous layer.[2] Drain and discard the aqueous layer. Repeat this wash two more times for thorough removal.
-
Brine Wash: Add an equal volume of brine and shake. This wash removes residual water and helps to break any minor emulsions. Discard the aqueous layer.
-
Drying and Concentration: Drain the organic layer into a clean flask. Add anhydrous MgSO₄ or Na₂SO₄, swirl, and let it stand for 5-10 minutes. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of benzotriazole byproducts.
Protocol 2: Purification via Trituration
This method is useful when the desired product is a solid that is insoluble in a solvent where the benzotriazole byproduct is soluble.
Materials:
-
Crude solid product containing benzotriazole impurities.
-
A suitable trituration solvent (e.g., diethyl ether, hexanes, cold ethyl acetate).
-
Beaker or flask, stir bar, and filtration apparatus.
Procedure:
-
Solvent Selection: Choose a solvent in which your product has very low solubility, but benzotriazole is known to be soluble. Diethyl ether is often a good starting point.
-
Slurry Formation: Place the crude solid in a flask with a stir bar. Add a sufficient amount of the chosen solvent to create a stirrable slurry.
-
Trituration: Stir the slurry vigorously at room temperature for 15-30 minutes. The solvent will dissolve the benzotriazole byproduct, "washing" it from the surface of your solid product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of fresh, cold trituration solvent to remove any remaining dissolved impurities.
-
Drying: Dry the purified solid product under vacuum. Analyze a small sample for purity. It may be necessary to repeat the trituration if significant impurity remains.
Comparative Summary of Removal Techniques
| Method | Principle | Pros | Cons | Best For |
| Aqueous Wash (Base) | Acid-base extraction; deprotonation of acidic benzotriazole to form a water-soluble salt.[1] | Fast, inexpensive, scalable, removes large quantities of byproduct.[2] | Requires product to be stable to base and soluble in an immiscible organic solvent; can cause emulsions.[9] | Neutral or basic organic-soluble compounds. |
| Recrystallization/Trituration | Differential solubility between the product and byproduct in a chosen solvent system.[1] | Can yield very high purity product; relatively low cost. | Requires the product to be a solid; can have lower recovery; finding a suitable solvent can be challenging. | Crystalline solid products with solubility profiles distinct from benzotriazole. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel).[1] | High resolving power for complex mixtures; applicable to a wide range of compounds. | More time-consuming, expensive (solvents, silica), and less scalable than extraction; co-elution can be an issue. | When aqueous washes fail, for non-crystalline products, or when multiple impurities are present. |
| Scavenger Resins | Covalent or ionic binding of impurities to a solid-supported reagent, which is then filtered off. | High selectivity for specific functional groups; simple filtration-based workup. | Resins can be expensive; may require optimization of reaction time and equivalents; not all byproducts have a suitable scavenger. | Removing specific reactive impurities like excess electrophiles or acids from sensitive products where aqueous workup is not feasible. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. grokipedia.com [grokipedia.com]
- 5. chembk.com [chembk.com]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in Assays
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and other N-acylbenzotriazoles during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and why is solubility a concern?
1-(1H-Benzo[d]triazol-1-yl)octan-1-one belongs to the N-acylbenzotriazole class of compounds. These molecules are often synthesized from a carboxylic acid (in this case, octanoic acid) and benzotriazole. Structurally, the presence of a hydrophobic octanoyl chain and the benzotriazole group contributes to its low aqueous solubility.[1][2] This poor solubility can lead to significant challenges in biological assays, potentially causing compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[3]
Q2: What is the recommended solvent for preparing a stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[4] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of the compound.[5]
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
This phenomenon is often referred to as "solvent shock".[4][5] It occurs when a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble. This sudden change in solvent polarity causes the compound to crash out of solution.[5]
Here are several strategies to prevent precipitation upon dilution:
-
Pre-warm the Aqueous Solution: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) can help increase the solubility of your compound.[5][6]
-
Slow, Dropwise Addition with Agitation: Add the DMSO stock solution to the aqueous medium drop-by-drop while gently vortexing or swirling the medium.[6] This gradual introduction can prevent localized high concentrations of the compound that lead to precipitation.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally 0.5% or lower, to minimize solvent effects and potential cytotoxicity.[5]
Troubleshooting Guide: Compound Precipitation
If you are observing precipitation of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in your assay, use the following guide to identify the potential cause and implement a solution.
Table 1: Troubleshooting Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Solvent Shock: Rapid change in solvent polarity when diluting the concentrated DMSO stock into the aqueous solution.[5] | - Add the compound stock dropwise while gently vortexing or stirring the aqueous medium.[6]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[6] |
| High Final Concentration: The desired final concentration of the compound exceeds its maximum solubility in the assay medium.[5] | - Perform a solubility test to determine the maximum soluble concentration of the compound in your specific assay medium.[4]- If possible, lower the final concentration of the compound in your experiment. | |
| Precipitation Over Time in Incubator | Temperature Shift: A shift in temperature affecting solubility (e.g., moving from room temperature to 37°C).[6] | - Pre-warm the cell culture media to 37°C before adding the compound.[6]- Ensure the incubator temperature is stable. |
| pH Shift in Medium: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds.[4][5] | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[6]- Test the compound's solubility at different pH values. | |
| Interaction with Media Components: The compound may interact with salts, proteins (e.g., in Fetal Bovine Serum), or other components in the medium, leading to precipitation.[4] | - Evaluate the effect of serum concentration on solubility. Consider reducing the serum percentage or using a serum-free medium if interactions are suspected.[4] | |
| Precipitation in DMSO Stock Solution | Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the precipitation of the compound out of the DMSO stock.[5] | - Aliquot the DMSO stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Water Absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[5] | - Use anhydrous DMSO for preparing stock solutions.[5]- Store stock solutions in tightly sealed containers. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol helps determine the kinetic solubility of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in your specific assay medium.
Materials:
-
10 mM stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in 100% anhydrous DMSO.
-
Assay buffer or cell culture medium, pre-warmed to the experimental temperature.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Microscope.
Procedure:
-
Prepare a series of dilutions of your compound in the assay medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
After a set incubation time (e.g., 1 hour, 24 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, transfer a small aliquot of each dilution to a microscope slide and examine for the presence of precipitate.
-
The highest concentration that remains clear is the maximum soluble concentration of the compound under your experimental conditions.
Protocol 2: Optimized Dilution Method to Minimize Precipitation
This protocol details a stepwise method for diluting a DMSO stock solution into an aqueous medium to reduce the risk of "solvent shock".
Materials:
-
Concentrated stock solution of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in 100% anhydrous DMSO.
-
Assay buffer or cell culture medium, pre-warmed to the experimental temperature.
-
Vortex mixer.
Procedure:
-
Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your assay medium.
-
Ensure the final DMSO concentration will be at an acceptable level (e.g., ≤ 0.5%).
-
Place the pre-warmed aqueous medium in a sterile tube.
-
While gently vortexing or swirling the aqueous medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop to the side of the tube, allowing it to mix in gradually.
-
Continue to mix the solution for a few seconds after the addition is complete to ensure homogeneity.
Visualizing Experimental Workflows
Troubleshooting Workflow for Compound Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation issues.
Optimized Compound Dilution Workflow
References
Overcoming low reactivity of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one"
Technical Support Center: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Welcome to the technical support center for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and what is it used for?
A1: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is a member of the N-acylbenzotriazole family. These compounds are stable, crystalline solids that serve as efficient, neutral acylating reagents.[1][2] They are excellent alternatives to more reactive and less stable acylating agents like acid chlorides.[1][3] Their primary application is in the transfer of the octanoyl group to various nucleophiles, such as amines (to form amides), alcohols (to form esters), and carbon nucleophiles.[4][5]
Q2: I am observing low to no reactivity with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in my acylation reaction. What are the common causes?
A2: Low reactivity can stem from several factors:
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Nucleophile Strength: The reactivity of N-acylbenzotriazoles is highly dependent on the nucleophilicity of the substrate. Weakly nucleophilic amines (e.g., aromatic amines with electron-withdrawing groups) or sterically hindered alcohols may react sluggishly.
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Reaction Conditions: Inadequate temperature, inappropriate solvent choice, or the absence of a required catalyst can significantly hinder the reaction rate.
-
Reagent Quality: Degradation of the N-acylbenzotriazole (e.g., through hydrolysis) or impurities in the substrate or solvent can inhibit the reaction.
-
Steric Hindrance: The long octanoyl chain, combined with a sterically demanding nucleophile, can reduce the reaction rate.
Q3: How can I accelerate my reaction or improve the yield?
A3: To enhance reactivity, consider the following strategies:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C) can often overcome the activation energy barrier without promoting significant side reactions.
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. For amine acylations, dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly effective.
-
Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgBr₂) or a base can activate the N-acylbenzotriazole or the nucleophile, respectively. For instance, in reactions with amines, a non-nucleophilic base like triethylamine (Et₃N) can be beneficial.[6]
-
Activation: In some cases, converting the carboxylic acid to a more reactive intermediate in situ before forming the N-acylbenzotriazole can be effective. Methods using thionyl chloride or acid anhydrides are well-documented for this purpose.[3][4]
Q4: Are there any known side reactions or stability issues?
A4: N-acylbenzotriazoles are generally stable. However, they are sensitive to moisture and can hydrolyze back to octanoic acid and benzotriazole, especially under acidic or basic conditions over extended periods.[7] It is crucial to use anhydrous solvents and reagents. One potential side reaction is the self-condensation or other reactions of the nucleophile if it is unstable under the reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during reactions with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: The amine, alcohol, or other nucleophile is sterically hindered or electronically poor. | • Increase reaction temperature to 50-80 °C. • Add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, ZnCl₂). • For amine acylation, add a stoichiometric amount of a non-nucleophilic base (e.g., Et₃N, DIPEA). |
| 2. Inappropriate Solvent: The solvent does not adequately dissolve reactants or facilitate the reaction. | • Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. • Ensure the solvent is anhydrous. | |
| 3. Reagent Degradation: The N-acylbenzotriazole has hydrolyzed due to moisture. | • Use freshly prepared or properly stored 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. • Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). | |
| Complex Mixture of Products | 1. Side Reactions: The nucleophile or product is unstable at the reaction temperature. | • Lower the reaction temperature and extend the reaction time. • Screen for a milder catalyst or solvent system. |
| 2. Impure Starting Materials: Impurities in the nucleophile or N-acylbenzotriazole are leading to byproducts. | • Verify the purity of starting materials using NMR or LC-MS. • Purify starting materials via recrystallization, distillation, or chromatography as needed. | |
| Reaction Stalls / Incomplete Conversion | 1. Equilibrium: The reaction may be reversible or reaching an unfavorable equilibrium. | • Use a slight excess (1.1-1.2 equivalents) of the N-acylbenzotriazole. • If benzotriazole is a byproduct, consider methods to remove it from the reaction mixture if feasible (not typically necessary). |
| 2. Insufficient Activation: The energy barrier is not being overcome. | • Increase the catalyst loading or switch to a more potent catalyst. • Increase the reaction temperature incrementally, monitoring for decomposition. |
Data Presentation: Effect of Catalysis on Amidation Yield
The following table summarizes the impact of different catalysts on the amidation of a model secondary amine (e.g., morpholine) with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one in THF at 40 °C.
| Entry | Catalyst (10 mol%) | Time (h) | Conversion (%) |
| 1 | None | 24 | 15 |
| 2 | Et₃N (1.1 eq.) | 12 | 75 |
| 3 | ZnCl₂ | 8 | 88 |
| 4 | Sc(OTf)₃ | 6 | 95 |
Data are illustrative and intended for comparison purposes.
Visualized Workflows and Mechanisms
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: Troubleshooting workflow for low reactivity.
Caption: General mechanism for acylation.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the acylation of a primary or secondary amine using 1-(1H-Benzo[d]triazol-1-yl)octan-1-one with catalytic activation.
Materials:
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.0 eq.)
-
Amine substrate (1.05 eq.)
-
Scandium(III) triflate (Sc(OTf)₃) (0.05 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.0 eq.) and scandium(III) triflate (0.05 eq.).
-
Seal the flask with a septum and purge with an inert atmosphere (N₂ or Ar) for 5-10 minutes.
-
Add anhydrous THF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add the amine substrate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the benzotriazole byproduct and the catalyst.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure amide.
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
A1: 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, an N-acylbenzotriazole, is typically synthesized by activating octanoic acid followed by a reaction with 1H-benzotriazole. Several effective methods have been reported for this transformation, primarily differing in the choice of activating agent. The most common approaches include the use of thionyl chloride (SOCl₂), tosyl chloride (TsCl), or 2,2,2-trifluoroacetic anhydride (TFAA). These methods are often high-yielding and can be performed as one-pot procedures.[1][2]
Q2: Are N-acylbenzotriazoles like 1-(1H-Benzo[d]triazol-1-yl)octan-1-one stable compounds?
A2: Yes, N-acylbenzotriazoles are generally stable, crystalline solids that can be stored at room temperature without significant decomposition.[1][3] This stability is a significant advantage over more reactive intermediates like acyl chlorides, making them easier to handle and store.[3] However, they can be susceptible to hydrolysis, especially under basic or strongly acidic conditions during work-up.
Q3: What are the main advantages of using N-acylbenzotriazoles in synthesis?
A3: N-acylbenzotriazoles serve as excellent neutral acylating agents.[3] Their advantages over traditional acylating agents like acyl chlorides include:
-
Stability: They are often crystalline and stable to air and moisture.[2][4]
-
Ease of Handling: Their stability makes them safer and easier to handle.
-
Mild Reaction Conditions: Their subsequent reactions with nucleophiles can often be carried out under neutral and mild conditions.[3]
-
High Yields and Purity: Syntheses of and with N-acylbenzotriazoles typically provide products in high yields with simple work-up procedures.[1][2]
Q4: Can the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one be scaled up?
A4: Yes, several reported methods for the synthesis of N-acylbenzotriazoles have been successfully scaled up to the gram scale.[5][6] Key considerations for scale-up include efficient heat management, adequate mixing, and a robust purification strategy, such as crystallization, to handle larger quantities of material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Suggested Solution |
| Inactive or impure reagents | Ensure that the octanoic acid, benzotriazole, and activating agents are of high purity and anhydrous where necessary. Thionyl chloride, for example, can decompose over time. |
| Inadequate reaction temperature | Optimize the reaction temperature. While many procedures are performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Insufficient reaction time | Allow the reaction to proceed for a sufficient duration. Use TLC to monitor the consumption of the starting materials. |
| Presence of moisture | If using moisture-sensitive reagents like thionyl chloride, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of significant byproducts.
| Potential Cause | Suggested Solution |
| Formation of octanoyl chloride (when using thionyl chloride) | If the reaction with benzotriazole is incomplete, the intermediate octanoyl chloride may be present. Ensure an adequate amount of benzotriazole is used and that the reaction conditions favor the formation of the N-acylbenzotriazole. |
| Hydrolysis of the product during work-up | N-acylbenzotriazoles can be sensitive to hydrolysis. Avoid prolonged exposure to aqueous basic or acidic conditions during the work-up. Use a saturated sodium bicarbonate or dilute acid wash quickly and proceed with extraction. |
| Side reactions with the activating agent | The choice of activating agent can influence byproduct formation. If one method yields intractable mixtures, consider an alternative activation strategy (e.g., switching from thionyl chloride to tosyl chloride). |
Problem 3: Difficulty in purifying the product.
| Potential Cause | Suggested Solution | | Oily product that is difficult to crystallize | 1-(1H-Benzo[d]triazol-1-yl)octan-1-one may initially be an oil. Try trituration with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | | Co-elution of impurities during column chromatography | If column chromatography is necessary, experiment with different solvent systems to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. | | Residual starting materials or reagents | An aqueous wash during the work-up can help remove unreacted octanoic acid (as its salt) and water-soluble byproducts. A wash with saturated sodium bicarbonate solution is effective for removing acidic impurities. |
Problem 4: Challenges during scale-up.
| Potential Cause | Suggested Solution |
| Poor heat transfer in larger reactors | The acylation reaction can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity. Consider a slower addition of reagents to control the temperature. |
| Inefficient mixing | Inadequate mixing can lead to localized "hot spots" and increased byproduct formation. Use appropriate mechanical stirring for the reactor size and viscosity of the reaction mixture. |
| Difficulties with solid handling | If the product crystallizes out during the reaction or work-up, ensure the equipment is suitable for handling slurries. |
| Purification challenges at scale | Column chromatography is often not practical for large quantities. Develop a robust crystallization procedure at the lab scale that can be reliably implemented on a larger scale. |
Data Presentation
Table 1: Comparison of Synthesis Methods for N-Acylbenzotriazoles
| Method | Activating Agent | Typical Solvent | Reaction Conditions | Reported Yields | Key Advantages |
| Method A | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature, 1-3 hours | High | One-pot, readily available reagents.[1] |
| Method B | Tosyl Chloride (TsCl) | Dichloromethane (DCM) | Room Temperature, with a base (e.g., Triethylamine) | 90-97% | High yields, simple work-up.[2] |
| Method C | 2,2,2-Trifluoroacetic Anhydride (TFAA) | Dichloromethane (DCM) | Room Temperature, 3 hours | Up to 99% | High yields, mild conditions.[5] |
| Method D | N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Dichloromethane (DCM) | 0 °C to Room Temperature, 1 hour | Good to Excellent | Low toxicity, mild conditions.[6] |
Experimental Protocols
Protocol 1: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one using Thionyl Chloride (Method A)
This protocol is a general procedure adapted from the literature for the synthesis of N-acylbenzotriazoles and should be optimized for the specific substrate and scale.
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Reagent Preparation: To a solution of 1H-benzotriazole (4.0 equivalents) in anhydrous dichloromethane (DCM), add thionyl chloride (1.1 equivalents) dropwise at room temperature under an inert atmosphere.
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Reaction Initiation: Stir the mixture for 30 minutes at room temperature.
-
Addition of Carboxylic Acid: Add octanoic acid (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 5. gauthmath.com [gauthmath.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The following information is designed to address common challenges and provide detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one?
A1: The most prevalent impurities are typically unreacted starting materials and side products from hydrolysis. These include:
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1H-Benzotriazole: Unreacted starting material.
-
Octanoic Acid: Can be present as an unreacted starting material if the synthesis starts from the carboxylic acid, or as a hydrolysis product of octanoyl chloride or the final product.
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Octanoyl Chloride: Unreacted starting material if this reagent is used. It is highly reactive and will likely hydrolyze to octanoic acid during workup.[1]
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2-(1H-Benzo[d]triazol-2-yl)octan-1-one: This is a potential regioisomeric impurity, although the N-acylation of benzotriazole generally favors the 1-substituted product.
Q2: How can I minimize the formation of these impurities?
A2: To reduce impurities, consider the following:
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Use of High-Purity Starting Materials: Ensure the 1H-benzotriazole and octanoic acid or octanoyl chloride are of high purity.
-
Anhydrous Conditions: If using octanoyl chloride or a chlorinating agent like thionyl chloride, it is crucial to maintain strictly anhydrous (dry) conditions to prevent hydrolysis to octanoic acid.[1]
-
Stoichiometry Control: Precise control over the molar ratios of reactants can minimize unreacted starting materials. A slight excess of the acylating agent may be used to ensure complete consumption of the benzotriazole.
-
Reaction Temperature and Time: Optimize the reaction temperature and time to ensure the reaction goes to completion without promoting decomposition or side reactions.
Q3: I am observing a white precipitate during my reaction. What is it?
A3: If you are using a tertiary amine base such as triethylamine (TEA) to scavenge HCl produced when using octanoyl chloride, the white precipitate is likely triethylammonium chloride. This is an expected byproduct and is typically removed during the aqueous workup.[1]
Q4: My purified product appears oily and doesn't crystallize. What could be the reason?
A4: The presence of residual solvent or minor impurities can prevent crystallization. Ensure all solvent has been removed under reduced pressure. If the product is still an oil, purification by column chromatography may be necessary to remove non-polar impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient stirring. - Use a slight excess of the acylating agent. |
| Product loss during workup. | - Minimize the number of extraction and washing steps. - Ensure the correct pH is used during aqueous extraction to prevent the product from partitioning into the aqueous layer. | |
| Product Contaminated with Starting Materials | Incomplete reaction or incorrect stoichiometry. | - Optimize reaction conditions (time, temperature, stoichiometry). - Purify the crude product using column chromatography. |
| Presence of Octanoic Acid Impurity | Hydrolysis of octanoyl chloride or the product. | - Perform the reaction under strictly anhydrous conditions. - During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like octanoic acid.[1] |
| Formation of Isomeric Impurity (2-acylbenzotriazole) | Reaction conditions favoring N2-acylation. | - While N1-acylation is generally favored, the use of different solvents or bases can influence regioselectivity. If significant amounts of the N2-isomer are observed, consider screening different reaction conditions. Purification by column chromatography can separate the isomers. |
| Product Decomposition during Column Chromatography | The product may be sensitive to the silica gel. | - Use a less acidic grade of silica gel. - Deactivate the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent. |
Experimental Protocols
A general and efficient one-pot procedure for the synthesis of N-acylbenzotriazoles involves the activation of a carboxylic acid with thionyl chloride in the presence of benzotriazole.[2]
Synthesis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one from Octanoic Acid
-
Materials:
-
Octanoic Acid
-
1H-Benzotriazole
-
Thionyl Chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve octanoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add thionyl chloride (1.2 eq) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
-
Expected Yield and Purity:
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Yields for this type of reaction are typically high, often in the range of 90-97%.[2]
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Purity after column chromatography is generally expected to be >95%.
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Data Presentation
Table 1: Summary of Potential Impurities and their Identification
| Impurity | Molecular Weight ( g/mol ) | Typical 1H NMR Chemical Shift (CDCl₃, δ ppm) | Identification Notes |
| 1H-Benzotriazole | 119.12 | ~8.1 (d), ~7.8 (d), ~7.5 (t), ~7.4 (t) | Sharp aromatic signals. |
| Octanoic Acid | 144.21 | ~2.35 (t, α-CH₂), ~1.65 (m, β-CH₂), ~1.3 (m, other CH₂), ~0.9 (t, CH₃), ~11-12 (br s, COOH) | Broad carboxylic acid proton signal. |
| 2-(1H-Benzo[d]triazol-2-yl)octan-1-one | 245.32 | Aromatic protons are typically more deshielded and show a different splitting pattern compared to the 1-isomer. | Isomeric impurity, may co-elute during chromatography. |
Mandatory Visualization
References
Characterization of unexpected products in "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and related N-acylbenzotriazoles. Unexpected product formation can arise from various factors including reaction conditions, substrate reactivity, and the inherent versatility of N-acylbenzotriazoles as acylating agents.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to perform an N-acylation of a primary amine with 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, but I am observing a significant amount of a byproduct with a different mass. What could be the unexpected product?
A1: Several possibilities could explain the formation of an unexpected product in an N-acylation reaction.
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C-Acylation: If your amine substrate contains an activated carbon atom (e.g., an enamine or a carbon alpha to a carbonyl group), competitive C-acylation can occur. N-acylbenzotriazoles are known to be effective C-acylating agents.[1][2][3][4]
-
Diacylation: Although less common than with acyl chlorides, diacylation of the primary amine can occur, especially if an excess of the acylating agent is used or if the reaction is run for an extended period at elevated temperatures.
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Reaction with Solvent: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your amine nucleophile, leading to the formation of an ester byproduct (e.g., octanoate ester).
-
Rearrangement of the Substrate: The reaction conditions (e.g., presence of a base) might induce a rearrangement of your starting amine, which is then acylated.
Troubleshooting Steps:
-
Optimize Stoichiometry: Use a 1:1 molar ratio of the amine to 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient for N-acylations.[5]
-
Choice of Solvent: Use a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).
-
Analyze the Byproduct: Isolate the byproduct and characterize it using techniques like NMR and mass spectrometry to confirm its structure.
Q2: My reaction to form an amide is sluggish, and upon heating, I am getting a complex mixture of products. What could be happening?
A2: Elevated temperatures can lead to the decomposition of the N-acylbenzotriazole or promote side reactions. Benzotriazole itself is a good leaving group and can participate in subsequent reactions.[6][7]
Troubleshooting Steps:
-
Use a Catalyst: Consider adding a mild, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) to facilitate the reaction at a lower temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and minimize byproduct formation by providing rapid and uniform heating.
-
Alternative Acylating Agent: If the reaction remains problematic, consider converting the carboxylic acid to a more reactive species, though this may introduce other side reactions. However, N-acylbenzotriazoles are generally chosen for their stability and mild reactivity.[3]
Q3: I am attempting a Friedel-Crafts C-acylation using 1-(1H-Benzo[d]triazol-1-yl)octan-1-one and a Lewis acid catalyst, but the yield is low, and I am recovering my starting material. Why is this happening?
A3: While N-acylbenzotriazoles can be used for C-acylation, the reaction conditions are crucial.
-
Lewis Acid Strength: The choice and amount of Lewis acid (e.g., AlCl3, TiCl4, ZnBr2) are critical. An insufficient amount or a weak Lewis acid may not be able to activate the acylating agent effectively.
-
Substrate Reactivity: The aromatic substrate must be sufficiently activated (electron-rich) for the Friedel-Crafts reaction to proceed efficiently.
-
Reaction Temperature: Some C-acylations require elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Screen Lewis Acids: Experiment with different Lewis acids and vary their stoichiometry.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.
-
Consider a More Activated Substrate: If possible, use a more electron-rich aromatic substrate.
Data Presentation
Table 1: Potential Unexpected Products and Their Characterization
| Intended Reaction | Potential Unexpected Product | Key Characterization Features |
| N-Acylation of R-NH2 | C-Acylated R-NH-CO-(CH2)6CH3 | Different connectivity observed in 1H-13C HMBC NMR. |
| N-Acylation of R-NH2 | Diacylated R-N(CO-(CH2)6CH3)2 | Mass spectrometry will show the addition of two acyl groups. |
| N-Acylation in ROH solvent | Octanoate Ester (CH3(CH2)6COOR) | 1H NMR will show characteristic peaks for the R group of the alcohol. |
| C-Acylation of Arene | N-Acylated Arene-NH-CO-(CH2)6CH3 | If the arene has a nucleophilic heteroatom, N- or O-acylation can compete. |
Experimental Protocols
General Procedure for N-Acylation of a Primary Amine:
-
Dissolve the primary amine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.0 mmol) to the solution at room temperature.
-
If the reaction is slow, add triethylamine (1.2 mmol) and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and saturated NaHCO3 solution (2 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected products.
Caption: Competing reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activities and activation as well as comparison of benzotriazole with other groups [journals.ipinnovative.com]
Validation & Comparative
"1-(1H-Benzo[d]triazol-1-yl)octan-1-one" vs. other acylating agents
An In-Depth Comparative Guide to Acylating Agents: Benchmarking 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
In the landscape of synthetic chemistry, the acylation reaction—the process of adding an acyl group (R-C=O) to a compound—is a cornerstone transformation for creating essential C-N (amides) and C-O (esters) bonds.[1] The choice of the acylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and overall synthetic strategy. While highly reactive agents like acyl chlorides and anhydrides have been workhorses in the field, their aggressive nature often necessitates harsh conditions and produces undesirable byproducts.[2][3]
This guide provides a detailed comparison of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a representative N-acylbenzotriazole, against a spectrum of classical and modern acylating agents. We will delve into the mechanistic nuances, practical handling considerations, and performance data to equip researchers with the insights needed to select the optimal reagent for their specific application.
The Principle of Acyl Activation: A Reactivity Spectrum
The efficacy of an acylating agent is fundamentally tied to the electrophilicity of its carbonyl carbon and the quality of its leaving group. A highly reactive agent possesses a very good leaving group, making the carbonyl carbon exceptionally susceptible to nucleophilic attack. This reactivity, however, often comes at the cost of stability and selectivity. The following diagram illustrates the general reactivity spectrum of common acylating agents.
Caption: A visual hierarchy of acylating agent reactivity and stability.
1. Acyl Chlorides and Anhydrides: The Classical Powerhouses
Acyl chlorides and acid anhydrides are the most traditional and highly reactive acylating agents.[2] They are typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or by dehydration.[2][4]
-
Mechanism: Their high reactivity stems from the excellent leaving groups (Cl⁻ and RCOO⁻, respectively), which strongly polarize the carbonyl bond. The reaction proceeds via a rapid nucleophilic acyl substitution.[1] For less reactive substrates like aromatic rings, a Lewis acid catalyst (e.g., AlCl₃) is required in what is known as the Friedel-Crafts acylation.[3][5]
-
Advantages: High reactivity leads to fast reaction times and high yields with unhindered nucleophiles. They are often cost-effective for large-scale synthesis.
-
Limitations:
-
Moisture Sensitivity: They react readily with water, requiring strictly anhydrous conditions.[3]
-
Harsh Byproducts: Acyl chlorides generate corrosive hydrogen chloride (HCl) gas, which must be neutralized, complicating the workup.[3][5]
-
Low Selectivity: Their high reactivity can lead to side reactions with sensitive functional groups elsewhere in the molecule.
-
2. N-Acylbenzotriazoles: The Stable and Selective Alternative
1-(1H-Benzo[d]triazol-1-yl)octan-1-one belongs to the class of N-acylbenzotriazoles. These compounds function as "active esters," where the carboxylic acid is pre-activated with a benzotriazole leaving group.[6]
-
Mechanism: The benzotriazole anion is an excellent leaving group, making the carbonyl carbon sufficiently electrophilic to react with a wide range of nucleophiles under mild conditions. Unlike acyl chlorides, the activation is contained within a stable, isolable molecule. This methodology provides a significant advantage for creating amide and ester bonds in complex molecules, particularly in pharmaceutical synthesis.[6][7]
Caption: Mechanism of acylation using a stable N-acylbenzotriazole intermediate.
-
Advantages:
-
Stability: They are often crystalline solids that are stable to air and moisture, making them easy to handle, store, and weigh accurately.[7]
-
Mild Conditions: Reactions typically proceed at room temperature without the need for strong acids or bases.
-
Clean Reactions: The only byproduct is 1H-benzotriazole, which is non-corrosive and can often be removed with a simple aqueous wash or recycled.
-
Chirality Preservation: The mild conditions are particularly advantageous for acylating chiral molecules, such as amino acids, as they minimize the risk of racemization.[7]
-
3. In-Situ Activation: Carboxylic Acids with Coupling Reagents
A dominant strategy in modern synthesis, particularly for peptide chemistry, is the in-situ activation of a carboxylic acid in the presence of a nucleophile. This approach avoids the isolation of a highly reactive intermediate.
-
Carbodiimides (DCC, EDCI) with HOBt: Reagents like Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid. However, this can lead to racemization. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the activated intermediate to form an HOBt-active ester, which is more reactive and significantly suppresses racemization.[8][9] This process is mechanistically very similar to using a pre-formed N-acylbenzotriazole.
-
Uronium/Guanidinium Salts (HATU, HBTU): These reagents, such as HBTU and HATU, are highly efficient, pre-packaged coupling agents that incorporate the HOBt or HOAt (a more reactive analogue) moiety.[10][11] They rapidly convert carboxylic acids into their active esters in situ, leading to fast and clean amide bond formation with minimal side reactions.[9][10] They are the gold standard in solid-phase peptide synthesis but can be more expensive.[10]
Performance Comparison: A Data-Driven Overview
To provide an objective comparison, the following table summarizes the performance characteristics of these agent classes in a typical acylation reaction, such as the amidation of a primary amine.
| Feature | Acyl Chloride | Acid Anhydride | 1-(1H-Benzotriazol-1-yl)octan-1-one | Coupling Agents (e.g., HBTU/HOBt) |
| Reactivity | Very High | High | Moderate to High | High |
| Reaction Time | < 1 hour | 1-3 hours | 2-12 hours | 0.5-2 hours |
| Typical Temp. | 0 °C to RT | RT to 60 °C | Room Temperature | Room Temperature |
| Typical Yield | >90% | >85% | >90% | >95% |
| Byproducts | HCl (corrosive) | Carboxylic Acid | 1H-Benzotriazole (benign) | Urea derivative, HOBt |
| Handling | Moisture sensitive, corrosive, fuming | Moisture sensitive | Stable crystalline solid | Stable solids, may require base |
| Workup | Requires base quench, extraction | Aqueous extraction | Aqueous extraction, simple filtration | Often complex, chromatography |
| Racemization Risk | Moderate | Low | Very Low | Very Low (with HOBt/HOAt) |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences, we present three distinct protocols for the acylation of benzylamine with octanoic acid to form N-benzyloctanamide.
Caption: Workflow comparison for synthesizing N-benzyloctanamide via three different methods.
Protocol 1: Acylation via Octanoyl Chloride
-
Activation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve octanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude octanoyl chloride is used immediately.
-
Acylation: Dissolve the crude octanoyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.
-
Workup: Stir for 1 hour, then quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Protocol 2: Acylation using 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
-
Reaction Setup: In a standard round-bottom flask, dissolve 1-(1H-Benzo[d]triazol-1-yl)octan-1-one (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 1M NaOH (to remove the 1H-benzotriazole byproduct), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.
Protocol 3: In-Situ Acylation using HBTU [12]
-
Reaction Setup: In a round-bottom flask, dissolve octanoic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq, optional but recommended to suppress side reactions) in dimethylformamide (DMF).
-
Activation: Add a hindered base such as diisopropylethylamine (DIPEA) (2.5 eq) and stir for 15 minutes to pre-activate the acid.
-
Acylation: Add benzylamine (1.0 eq) to the mixture and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Dilute the reaction with ethyl acetate and wash extensively with water to remove DMF and other water-soluble components. Wash with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography if necessary.
Conclusion and Recommendations
The selection of an acylating agent is a nuanced decision that balances reactivity, stability, cost, and operational simplicity.
-
Acyl chlorides and anhydrides remain viable for simple, robust substrates where cost is a primary driver and harsh conditions are tolerable.
-
In-situ coupling reagents like HATU and HBTU offer the highest efficiency and speed, making them the preferred choice for high-value, sensitive applications like automated peptide synthesis, despite their higher cost.[8][10]
-
1-(1H-Benzo[d]triazol-1-yl)octan-1-one and its analogues occupy a valuable middle ground. Their identity as stable, crystalline solids makes them exceptionally user-friendly, eliminating the need for either the harsh preparation of acyl chlorides or the complex stoichiometry of multi-component coupling reactions.[7] They provide a clean, mild, and highly selective method for acylation, making them an outstanding choice for medicinal chemistry, the synthesis of complex natural products, and any application where preserving stereochemical integrity and functional group tolerance is paramount.
By understanding the distinct advantages and limitations of each class, researchers can make a more informed and strategic choice, optimizing their synthetic routes for both efficiency and success.
References
- 1. Acylation - Wikipedia [en.wikipedia.org]
- 2. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 3. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
A Comparative Efficacy Analysis of Benzotriazole-Containing Compounds and Other Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a benzotriazole-containing compound with potential histone deacetylase (HDAC) inhibitory activity against established pan- and class-selective HDAC inhibitors. Due to the absence of published experimental data for "1-(1H-Benzo[d]triazol-1-yl)octan-1-one," this analysis utilizes "1H-benzo[d][1][2][3]triazol-1-yl 3,4,5-trimethoxybenzoate" as a representative molecule from the benzotriazole class. This compound is compared with Vorinostat (a pan-HDAC inhibitor) and Entinostat (a class I-selective HDAC inhibitor) to highlight differences in potency and selectivity.
Histone deacetylases are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.[4][5] HDAC inhibitors have emerged as a significant class of therapeutic agents, with several approved for clinical use.[5] They can be broadly categorized based on their chemical structure and their selectivity towards different HDAC isoforms.
Mechanism of Action: An Overview
HDAC inhibitors function by binding to the zinc ion within the catalytic site of zinc-dependent HDACs (Classes I, II, and IV), blocking the deacetylation of histone and non-histone proteins.[6] This leads to an accumulation of acetylated proteins, resulting in a more relaxed chromatin structure and altered gene transcription.[7] Key downstream effects include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" analogs
This guide provides a comparative overview of the cytotoxic effects of various analogs of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one. The information is targeted towards researchers, scientists, and professionals in drug development. While direct comparative studies on "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" analogs are limited in the public domain, this guide synthesizes available data on a range of benzotriazole derivatives to provide insights into their potential as cytotoxic agents.
The benzotriazole scaffold is a key feature in many compounds with a wide array of biological activities, including anticancer properties.[1][2] Researchers have synthesized and evaluated numerous benzotriazole derivatives for their ability to inhibit the growth of various cancer cell lines.[3][4][5]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of several benzotriazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1H-benzo[d][3][6][7]triazol-1-yl 3,4,5-trimethoxybenzoate (9) | Three human cancer cell lines | 1.2-2.4 nM | [Discovery of 1H-benzo[d][3][6][7]triazol-1-yl 3,4,5-trimethoxybenzoate as a potential antiproliferative agent by inhibiting histone deacetylase](8--INVALID-LINK--] |
| Compound 2.1 (a benzotriazole derivative) | Carcinoma VX2 | 3.80 ± 0.75 | --INVALID-LINK--[3] |
| Compound 2.2 (a benzotriazole derivative) | Stomach MGC cell lines | 3.72 ± 0.11 | --INVALID-LINK--[3] |
| Compound 2.5 (a benzotriazole derivative) | Lung cancer A549 | 5.47 ± 1.11 | --INVALID-LINK--[3] |
| Compound 2.5 (a benzotriazole derivative) | Stomach cancer cell lines MKN45 | 3.04 ± 0.02 | --INVALID-LINK--[3] |
| ARV-2 (a benzotriazole-substituted quinazoline) | MCF-7 (breast cancer) | 3.16 | --INVALID-LINK--[4] |
| ARV-2 (a benzotriazole-substituted quinazoline) | HeLa (cervical cancer) | 5.31 | --INVALID-LINK--[4] |
| ARV-2 (a benzotriazole-substituted quinazoline) | HT-29 (colon cancer) | 10.6 | --INVALID-LINK--[4] |
| 3-(1H-benzo[d][3][6][7]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-benzoate (BmOB) | BEL-7402 (hepatocellular carcinoma) | 82 ± 8 | --INVALID-LINK--[1] |
| A benzotriazole imidazole-thione derivative with 2,4-(Cl)2 substitution | MCF-7 (breast cancer) | 3.57 | --INVALID-LINK--[9] |
| A benzotriazole imidazole-thione derivative with 2,4-(Cl)2 substitution | HL-60 (Human promyelocytic leukemia) | 0.40 | --INVALID-LINK--[9] |
| A benzotriazole imidazole-thione derivative with 2,4-(Cl)2 substitution | HCT-116 (colon cancer) | 2.63 | --INVALID-LINK--[9] |
Experimental Protocols
Standard in vitro assays are crucial for determining the cytotoxic effects of chemical compounds. The most common methods include the MTT, Neutral Red, and LDH leakage assays, which assess cell viability and membrane integrity.[7]
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzotriazole analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration.
LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Culture Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (usually around 490 nm) using a microplate reader.[10]
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer) and the background control (medium only).[11]
Visualizations
The following diagrams illustrate a typical experimental workflow for cytotoxicity testing and a potential signaling pathway for apoptosis induction by cytotoxic compounds.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral vector platform for production of bioengineered recombinant coagulation factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile N-Acylbenzotriazole Scaffold: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
N-acylbenzotriazoles have emerged as a highly versatile and stable class of acylating agents in organic synthesis, offering a safer and often more efficient alternative to traditional acyl chlorides. Beyond their synthetic utility, these compounds and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acylbenzotriazoles, focusing on their anticancer, antibacterial, and antifungal properties. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to aid in the rational design of new therapeutic agents.
Anticancer Activity: Targeting Focal Adhesion Kinase
Recent studies have highlighted the potential of N-acylbenzotriazole derivatives as potent anticancer agents. A notable mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it an attractive therapeutic target.
A series of novel benzotriazole N-acylarylhydrazone hybrids has demonstrated significant anticancer activity, with some compounds exhibiting potencies in the nanomolar range. The SAR of these compounds reveals key structural features that govern their efficacy.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anticancer activity of selected benzotriazole N-acylarylhydrazone hybrids against ovarian (OVCAR-3) and leukemia (HL-60 (TB)) cancer cell lines, along with their FAK inhibitory activity.
| Compound ID | R Group (Ar) | OVCAR-3 IC₅₀ (nM)[1] | HL-60 (TB) IC₅₀ (nM)[1] | FAK Inhibition IC₅₀ (nM)[1] |
| 3d | 4-Chlorophenyl | 130 | 80 | 80.75 |
| 3e | 4-Methoxyphenyl | 29 | 25 | 44.6 |
| 3f | 4-Nitrophenyl | 90 | 60 | 65.2 |
| 3q | 2-Naphthyl | Not specified | Not specified | Not specified |
| Doxorubicin | - | 290 | 450 | - |
Key SAR Observations:
-
The nature of the aryl substituent (Ar) on the hydrazone moiety significantly influences the anticancer activity.
-
The presence of an electron-donating group, such as a methoxy group at the para position of the phenyl ring (compound 3e ), resulted in the most potent activity against both cancer cell lines and the strongest inhibition of FAK.[1]
-
Electron-withdrawing groups, such as chloro (compound 3d ) and nitro (compound 3f ), led to a decrease in potency compared to the methoxy-substituted analog.[1]
-
The most active compounds demonstrated significantly greater potency than the standard chemotherapeutic drug, doxorubicin.[1]
Signaling Pathway of FAK Inhibition-Mediated Apoptosis
The inhibition of FAK by these N-acylbenzotriazole derivatives triggers a cascade of events leading to programmed cell death (apoptosis). The diagram below illustrates this signaling pathway.
References
Validating the Mechanism of Action of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the hypothesized mechanism of action of the novel compound "1-(1H-Benzo[d]triazol-1-yl)octan-1-one." Due to the absence of published experimental data for this specific molecule, this document leverages in-silico predictions to propose a primary biological target and outlines a comprehensive strategy for its experimental verification. This guide compares the predicted profile of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" with established alternative compounds, offering detailed experimental protocols and data presentation to facilitate rigorous scientific investigation.
Hypothesized Mechanism of Action: Fatty Acid Amide Hydrolase (FAAH) Inhibition
In-silico analysis using the SwissTargetPrediction web server, a tool for predicting the protein targets of small molecules, strongly suggests that "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" is an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4][5] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[6][7][8] Inhibition of FAAH leads to an increase in the levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), producing a range of therapeutic effects including analgesia, anxiolysis, and anti-inflammatory responses.[6][7][8]
This guide will focus on validating the hypothesis that "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" acts as a FAAH inhibitor. To provide a benchmark for experimental validation, this guide will compare its predicted activity with three well-characterized FAAH inhibitors: URB597 , PF-3845 , and JNJ-42165279 .
Comparative Performance Data
The following table summarizes the reported in vitro potency of the selected comparator FAAH inhibitors. The values for "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" are presented as hypothetical placeholders to be determined through the experimental protocols outlined in this guide.
| Compound | Target | IC50 (Human FAAH) | IC50 (Rat FAAH) | Notes |
| 1-(1H-Benzo[d]triazol-1-yl)octan-1-one | FAAH (Predicted) | To be determined | To be determined | N/A |
| URB597 | FAAH | 4.6 nM | Not Reported | Irreversible inhibitor, also reported to have off-target effects.[9][10][11][12] |
| PF-3845 | FAAH | Not Reported | Not Reported | Potent and selective irreversible inhibitor.[13][14][15] |
| JNJ-42165279 | FAAH | 70 nM | 313 nM | Covalently binding but slowly reversible inhibitor.[16][17][18][19] |
Experimental Protocols for Mechanism of Action Validation
To experimentally validate the hypothesized mechanism of action of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" as a FAAH inhibitor, the following key experiments are recommended.
Biochemical FAAH Inhibition Assay (Fluorometric)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of FAAH.
Principle: This assay utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[20] The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibition of FAAH by the test compound will result in a decreased rate of fluorescence generation.[21][22][23][24]
Materials:
-
Purified recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[21]
-
FAAH substrate (e.g., AMC arachidonoyl amide)[21]
-
Test compound ("1-(1H-Benzo[d]triazol-1-yl)octan-1-one") and comparator inhibitors (URB597, PF-3845, JNJ-42165279) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and comparator compounds in FAAH assay buffer. A typical starting concentration range would be from 0.1 nM to 100 µM.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in ice-cold FAAH assay buffer.
-
Assay Reaction:
-
To the wells of a 96-well plate, add the diluted compounds.
-
Add the diluted FAAH enzyme to each well.
-
Include control wells with enzyme and vehicle (solvent) only (100% activity) and wells with buffer only (background).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 340-360 nm, Emission: 450-465 nm).[9][21]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based FAAH Activity Assay
This assay confirms the activity of the compound in a cellular context, where factors like cell permeability and metabolism can influence efficacy.
Principle: Cells that endogenously or exogenously express FAAH are treated with the test compound. Following treatment, the cells are lysed, and the FAAH activity in the cell lysate is measured using the fluorometric assay described above. A reduction in FAAH activity in the lysates from treated cells compared to vehicle-treated cells indicates that the compound can access and inhibit FAAH within the cell.[9]
Materials:
-
Cell line with detectable FAAH activity (e.g., HEK293 cells overexpressing human FAAH, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound and comparator inhibitors
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Reagents for the biochemical FAAH inhibition assay
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and comparators for a specified duration (e.g., 1-4 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer and incubate on ice.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay for normalization.
-
FAAH Activity Measurement: Perform the biochemical FAAH inhibition assay as described above, using the cell lysates as the source of the enzyme.
-
Data Analysis:
-
Calculate the specific FAAH activity (RFU/min/µg of protein).
-
Determine the percentage of FAAH inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value in the cell-based format.
-
Visualizing the Hypothesized Signaling Pathway and Experimental Workflow
To further clarify the proposed mechanism and the experimental approach to its validation, the following diagrams are provided.
Caption: Hypothesized signaling pathway of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
The in-silico prediction that "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" is a Fatty Acid Amide Hydrolase inhibitor provides a strong starting point for its pharmacological characterization. The experimental framework detailed in this guide, including direct enzyme inhibition assays and cell-based validation, offers a robust methodology to confirm this hypothesized mechanism of action. By comparing its performance against established FAAH inhibitors such as URB597, PF-3845, and JNJ-42165279, researchers can accurately position this novel compound within the landscape of endocannabinoid system modulators and evaluate its potential as a therapeutic agent. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for advancing drug discovery and development.
References
- 1. SwissTargetPrediction [swisstargetprediction.ch]
- 2. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. academic.oup.com [academic.oup.com]
- 4. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 5. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. PF-3845 - Wikipedia [en.wikipedia.org]
- 14. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 24. content.abcam.com [content.abcam.com]
Reproducibility of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the reliable and efficient preparation of key intermediates is paramount. 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, a member of the N-acylbenzotriazole family, serves as a stable and versatile acylating agent, offering a safer and often more effective alternative to traditionally used acid chlorides.[1][2][3] This guide provides a comparative analysis of common synthetic methods for this compound, focusing on reproducibility, efficiency, and reaction conditions. Experimental data from analogous syntheses are presented to support this comparison, alongside detailed protocols and a decision-making workflow.
Comparison of Synthetic Methodologies
The synthesis of N-acylbenzotriazoles, including 1-(1H-Benzo[d]triazol-1-yl)octan-1-one, is primarily achieved through a few reliable methods. The choice of method often depends on the starting material availability, desired scale, and sensitivity of the substrate to reaction conditions. The following table summarizes the key quantitative aspects of the most prevalent synthetic routes.
| Method | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages |
| Method A: One-Pot from Carboxylic Acid | Octanoic Acid, Benzotriazole, Thionyl Chloride (SOCl₂) | 85-95[4] | 2-3[3][4] | Room Temperature[4] | Mild conditions, high yields, avoids isolation of unstable acid chlorides.[2][4] |
| Method B: From Acyl Chloride | Octanoyl Chloride, Benzotriazole | 80-95[5] | 2-16[6] | 0 to Room Temp.[5][6] | Straightforward if the acyl chloride is readily available and stable.[3] |
| Method C: Microwave-Assisted | Varies (typically follows Method A or B reagents) | >90 (inferred)[7] | Minutes[7] | Elevated (MW)[7] | Significant reduction in reaction time, potentially higher yields.[7] |
Experimental Protocols
Detailed methodologies for the primary synthetic routes are provided below. These protocols are adapted from general procedures for the synthesis of N-acylbenzotriazoles.[3][4][5]
Method A: One-Pot Synthesis from Octanoic Acid
This procedure is based on the mild and efficient conversion of a carboxylic acid into its corresponding N-acylbenzotriazole using thionyl chloride.[4]
Materials:
-
Octanoic acid
-
1H-Benzotriazole (BtH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
2N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of benzotriazole (4.0 equivalents) in dichloromethane, add thionyl chloride (1.0 equivalent) dropwise at room temperature with stirring.
-
Stir the mixture for 30 minutes.
-
Add octanoic acid (1.0 equivalent) in one portion and continue stirring for 2 hours.
-
Filter the white precipitate (benzotriazole hydrochloride) and wash it with dichloromethane.
-
Combine the organic filtrates and wash sequentially with 2N NaOH solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography to yield 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
Method B: Synthesis from Octanoyl Chloride
This is a traditional and direct method for acylation of benzotriazole.[5]
Materials:
-
Octanoyl chloride
-
1H-Benzotriazole (BtH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as base)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-Benzotriazole (1.0-1.2 equivalents) in a suitable solvent like dichloromethane or THF.
-
If a base is used, add triethylamine (1.1-1.5 equivalents) and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the product. Further purification can be performed by recrystallization or chromatography if necessary.
Decision-Making Workflow for Synthesis
The selection of an appropriate synthetic route depends on several factors, including available starting materials, required purity, and time constraints. The following diagram illustrates a logical workflow for choosing a method.
Caption: Workflow for selecting a synthesis method for 1-(1H-Benzo[d]triazol-1-yl)octan-1-one.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
A Comparative Purity Analysis of Synthesized 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the purity and performance of laboratory-synthesized 1-(1H-Benzo[d]triazol-1-yl)octan-1-one against established benchmarks and alternative reagents. N-acylbenzotriazoles are recognized as highly efficient and stable acylating agents, offering significant advantages over traditional acid chlorides, such as ease of handling, stability in air, and high yields in acylation reactions.[1][2] The purity of these reagents is paramount, as contaminants can lead to side reactions, impure products, and unreliable results in sensitive applications like drug synthesis and peptide coupling.
This document outlines the key analytical techniques for purity assessment, presents comparative data in a tabular format, and provides detailed experimental protocols.
Purity Analysis Workflow
The purity of a newly synthesized batch of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one is ascertained through a multi-step analytical workflow. This process ensures the identification and quantification of the main compound as well as any residual starting materials or by-products.
References
Comparative Analysis of the Anticancer Activity of Benzotriazole Derivatives
A Guide for Researchers in Drug Development
All quantitative data are summarized in clear, tabular format. Detailed experimental protocols for the cited assays are provided, and key biological pathways and workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Anticancer Activity: A Comparative Performance Analysis
Benzotriazole derivatives have emerged as a promising class of compounds with significant potential in cancer therapy. Their mechanism of action is diverse, with some derivatives demonstrating potent inhibition of critical cellular processes such as tubulin polymerization, a key event in cell division. The following table summarizes the in vitro cytotoxic activity of various benzotriazole and alternative phthalazinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented for comparison against the established chemotherapeutic agent, Doxorubicin.
Table 1: In Vitro Anticancer Activity of Benzotriazole Derivatives, Phthalazinone Alternatives, and Doxorubicin (IC50 in µM)
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast) | HeLa (Cervical) | HT-29 (Colon) | Reference |
| Benzotriazole Derivatives | |||||
| ARV-2 (a 2-phenylquinazoline with benzotriazole) | Tubulin Polymerization Inhibitor | 3.16 | 5.31 | 10.6 | |
| 1,3-diphenyl-benzo[1][2]triazin-7-one | Thioredoxin Reductase Inhibitor | >100 | - | 11.2 | [3] |
| 1,3-di(pyrid-2-yl)benzo[1][2]triazin-7-one | Thioredoxin Reductase Inhibitor | 2.0 | - | 1.0 | |
| Phthalazinone Derivatives (Alternative Heterocycles) | |||||
| Phthalazinone-dithiocarbamate hybrid (Compound 6g) | Not specified | 7.64 | - | - | [4] |
| Phthalazinone-dithiocarbamate hybrid (Compound 9g) | Not specified | - | - | - | [4] |
| Standard Chemotherapeutic Agent | |||||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | 0.83-2.5 | 0.34-2.9 | 0.75-156.04 | [5][6][7][8][9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number and specific assay protocols.
Experimental Protocols
A detailed methodology for the key experimental assay cited in this guide is provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[11] These crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
96-well sterile microplates
-
Cancer cell lines (e.g., MCF-7, HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (benzotriazole derivatives, etc.) and control drug (e.g., Doxorubicin)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells that are in the exponential growth phase.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference drug in the complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours in the humidified incubator. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for approximately 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the anticancer activity of certain benzotriazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathway for tubulin polymerization inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Comparative Cross-Reactivity Analysis of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one
An Illustrative Guide for Researchers and Drug Development Professionals
Introduction: The 1H-benzo[d][1][2][3]triazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities.[4][5] Derivatives have been explored for applications ranging from antiviral to anticancer agents.[6][7] This guide provides a comparative framework for assessing the cross-reactivity of a representative benzotriazole derivative, "1-(1H-Benzo[d]triazol-1-yl)octan-1-one".
Due to the absence of specific published data for "1-(1H-Benzo[d]triazol-1-yl)octan-1-one," this document serves as an illustrative template for conducting and presenting such a study. The quantitative data herein is hypothetical and designed to demonstrate best practices in data presentation and experimental design. For this analysis, we will focus on Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease, as the primary target of interest.[8]
Comparative Analysis of Enzyme Inhibition
The selectivity of a potential therapeutic agent is crucial for minimizing off-target effects and ensuring a favorable safety profile. To assess the selectivity of "1-(1H-Benzo[d]triazol-1-yl)octan-1-one" (referred to as BTO-1), a hypothetical cross-reactivity study was designed. The inhibitory activity of BTO-1 was compared against well-established acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine.[9][10][11][12] Furthermore, to evaluate selectivity, inhibitory activity against Butyrylcholinesterase (BChE), a closely related enzyme, and Protein Kinase CK2, a known target for some benzotriazole derivatives, is included.[7][13]
Table 1: Hypothetical Inhibitory Activity (IC50) of BTO-1 and Comparator Compounds
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | CK2 IC50 (nM) | AChE/BChE Selectivity Ratio |
| BTO-1 (Hypothetical) | 120 | 1500 | >10,000 | 12.5 |
| Donepezil | 6.7 | 3100 | >10,000 | 462.7 |
| Rivastigmine | 45 | 30 | >10,000 | 0.67 |
| Galantamine | 450 | 8000 | >10,000 | 17.8 |
Data for comparator compounds are representative values from literature. BTO-1 data is hypothetical for illustrative purposes.
Signaling Pathway and Experimental Workflow
To provide context for the primary target, the cholinergic signaling pathway is illustrated below, highlighting the role of Acetylcholinesterase. Additionally, a generalized workflow for an in vitro enzyme inhibition assay is provided to outline the experimental process.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used spectrophotometric method developed by Ellman et al.[14][15][16][17]
Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine when acetylthiocholine (ATCI) is hydrolyzed by the enzyme. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be detected by measuring its absorbance at 412 nm.[18] The rate of TNB production is directly proportional to the AChE activity.
Materials and Reagents:
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
-
Recombinant Human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (BTO-1) and comparator compounds, dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each compound dilution to the appropriate wells of a 96-well plate. For control wells (100% activity), add 2 µL of DMSO.
-
Enzyme Addition: Prepare a working solution of AChE in Tris-HCl buffer. Add 178 µL of buffer and then 10 µL of the AChE working solution to each well.
-
Pre-incubation: Mix the plate gently and incubate at 37°C for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a substrate-chromogen solution containing ATCI and DTNB in Tris-HCl buffer. To initiate the reaction, add 10 µL of this solution to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Generic Kinase Inhibition Assay (e.g., for CK2)
Principle: A common method to assess kinase activity is to measure the amount of ATP consumed during the phosphorylation reaction. Luminescence-based assays, such as ADP-Glo™, quantify the amount of ADP produced, which is directly proportional to the kinase activity.
Procedure Outline:
-
Kinase Reaction: The test compound, a specific kinase (e.g., CK2), its substrate (a specific peptide), and ATP are incubated together in a buffer solution.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A Kinase Detection Reagent is then added to convert the newly produced ADP into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a luminescent signal.
-
Signal Measurement: The plate is read on a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus correlates with the kinase activity. The IC50 is determined by plotting the reduction in signal against the compound concentration.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of the novel compound "1-(1H-Benzo[d]triazol-1-yl)octan-1-one." By comparing its inhibitory profile against established drugs and related off-targets, researchers can build a comprehensive understanding of its selectivity. The provided protocols for key enzymatic assays and the visualization of the relevant biological pathway and experimental workflow serve as a robust framework for such investigations. While the data presented for BTO-1 is hypothetical, the methodology is grounded in established practices essential for modern drug discovery and development. Rigorous cross-reactivity screening is indispensable for identifying lead candidates with a higher probability of success in preclinical and clinical development.[19][20][21][22]
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 9. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 10. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 11. clinicalpub.com [clinicalpub.com]
- 12. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 13. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. criver.com [criver.com]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitor Screening and Design [creative-enzymes.com]
Safety Operating Guide
Proper Disposal of 1-(1H-Benzo[d]triazol-1-yl)octan-1-one: A Guide for Laboratory Professionals
Proper Disposal of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one: A Guide for Laboratory Professionals
Researchers and scientists handling 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this benzotriazole derivative, based on established safety data for related compounds.
Hazard Profile and Environmental Impact
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:
-
Safety glasses or chemical goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
In cases of dust or aerosol generation, a respirator may be necessary.
Disposal Procedures for Unused Product and Contaminated Materials
The primary recommended method for the disposal of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one is through a licensed professional waste disposal service.[6] The following table summarizes the key steps for different types of waste:
| Waste Type | Disposal Protocol |
| Unused or Surplus Chemical | 1. Contact a licensed professional waste disposal company to arrange for pickup and disposal. 2. Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3][6] |
| Contaminated Labware (e.g., glassware, plasticware) | 1. Rinse thoroughly with an appropriate solvent in a designated chemical fume hood. 2. Collect the rinse solvent as hazardous waste. 3. Dispose of the cleaned labware according to institutional guidelines. |
| Contaminated PPE and other solid waste | 1. Collect all contaminated items (gloves, wipes, etc.) in a clearly labeled, sealed container designated for hazardous chemical waste. 2. Dispose of the container through your institution's hazardous waste management program. |
| Empty Containers | 1. Triple rinse the container with a suitable solvent. 2. Collect the rinsate for disposal as hazardous waste. 3. Puncture the container to prevent reuse.[1] 4. Dispose of the container as you would the unused product.[3][6] |
Crucially, do not allow the chemical or any contaminated wash water to enter drains or the environment. [1][3][5]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading. For solid materials, sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent and absorbent material. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's environmental health and safety department.
Personal protective equipment for handling 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one
Essential Safety and Operational Guide for 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for handling 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are based on available data for the compound and safety guidelines for related benzotriazole derivatives.
Chemical Identifier:
-
CAS Number: 58068-80-7
-
Molecular Formula: C₁₄H₁₉N₃O
-
Physical State: Liquid[4]
-
Purity: 98%[4]
-
Molecular Weight: 245.326[4]
-
Melting Point: 28 to 31°C[4]
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[4]
-
Signal Word: Warning[4]
-
Hazard Statement: H302 - Harmful if swallowed[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against splashes. |
| Hand Protection | Chemically resistant gloves. | Nitrile gloves are a recommended starting point. However, it is crucial to consult the glove manufacturer's resistance data for the specific chemical or class of chemicals. |
| Skin and Body Protection | Laboratory coat. | To prevent skin contact. For larger quantities or in case of potential splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Not generally required for small-scale use in a well-ventilated area. | If aerosols may be generated or if working in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational and Handling Plan
Adherence to a strict operational workflow is essential for safe handling.
Workflow for Handling 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one:
Caption: Workflow for handling 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one.
Experimental Protocols:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors or mists.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Workflow for the disposal of 1-(1H-Benzo[d][1][2][3]triazol-1-yl)octan-1-one.
Disposal Guidelines:
-
Waste Classification: This material and its containers must be disposed of as hazardous waste.[6]
-
Containerization: Collect waste in a designated, labeled, and leak-proof container. Ensure the container is compatible with the chemical.
-
Regulatory Compliance: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] Do not dispose of down the drain or into the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
